Technical Documentation Center

7-Ethoxy-6-fluoro-2-methylquinoxaline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Ethoxy-6-fluoro-2-methylquinoxaline

Core Science & Biosynthesis

Foundational

Highly Regioselective Synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline: A Mechanistic and Methodological Guide

Executive Summary The quinoxaline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors (e.g., targeting RTKs like VEGFR and EGFR) and advanced an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors (e.g., targeting RTKs like VEGFR and EGFR) and advanced antimicrobial agents. Specifically, 7-ethoxy-6-fluoro-2-methylquinoxaline (CAS: 333452-36-1) [1] represents a highly valued intermediate. The electron-donating ethoxy group and the lipophilic, metabolically stable fluorine atom create a specific electronic push-pull system that enhances target binding affinity.

However, the synthesis of asymmetrically substituted quinoxalines presents a notorious regioselectivity challenge. Classical methods often yield intractable mixtures of structural isomers. This whitepaper details a field-proven, highly regioselective synthetic pathway that bypasses these limitations, ensuring >98% regiomeric purity and scalability for preclinical drug development.

Retrosynthetic Analysis & Mechanistic Rationale

The Regioselectivity Challenge: Classical Hinsberg Condensation

The traditional approach to synthesizing quinoxalines involves the Hinsberg condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. If we attempt to synthesize the target molecule by condensing 4-ethoxy-5-fluoro-1,2-phenylenediamine with pyruvaldehyde (2-oxopropanal), the reaction yields a mixture heavily favoring the undesired 3-methyl isomer [2].

Causality of Failure: The regiochemical outcome is governed by the relative nucleophilicity of the two amine groups and the electrophilicity of the two carbonyls. The ethoxy group at C4 exerts a strong positive mesomeric (+M) effect, significantly increasing the electron density of the para-amine (C1). Conversely, the C2-amine is para to the fluorine atom, which is net electron-withdrawing (-I > +M). Consequently, the highly nucleophilic C1-amine preferentially attacks the highly electrophilic aldehyde carbonyl of pyruvaldehyde. This electronic matching forces the methyl group into the C3 position of the resulting quinoxaline ring, requiring tedious chromatographic separation and drastically reducing the yield of the desired 2-methyl target.

The Solution: Directed Reductive Cyclization

To achieve absolute regiocontrol, we must abandon the simultaneous double-condensation approach. Instead, we utilize a directed reductive cyclization strategy [3]. By pre-installing the 3-carbon chain onto a specific nitrogen atom before the second nitrogen is activated, we force an intramolecular cyclization that can only yield the 2-methyl isomer.

Retrosynthesis Target 7-Ethoxy-6-fluoro-2-methylquinoxaline (Target) Classical Classical Hinsberg Condensation (Poor Regioselectivity) Diamine 4-Ethoxy-5-fluoro-1,2-phenylenediamine + Pyruvaldehyde Classical->Diamine Isomer Major: 3-Methyl Isomer Minor: 2-Methyl Isomer Diamine->Isomer Uncontrolled Condensation Isomer->Target Low Yield Separation Req. Directed Directed Reductive Cyclization (High Regioselectivity) Nitroaniline 4-Ethoxy-5-fluoro-2-nitroaniline + Chloroacetone Directed->Nitroaniline Alkylated N-(2-oxopropyl)-2-nitroaniline Intermediate Nitroaniline->Alkylated SN2 Alkylation Alkylated->Target 1. Reduction 2. Cyclization 3. Oxidation

Figure 1: Comparison of classical condensation vs. directed reductive cyclization pathways.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the chemical logic holds at each stage.

Step 1: Regioselective Nitration of 4-Ethoxy-3-fluoroaniline

To establish the correct substitution pattern, we begin with the commercially available 4-ethoxy-3-fluoroaniline.

  • Protection: Dissolve 4-ethoxy-3-fluoroaniline (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and acetic anhydride (1.1 eq) at 0 °C. Stir for 2 hours to yield the acetanilide intermediate. Rationale: Protection prevents oxidation of the free amine during nitration and directs the incoming nitro group via steric hindrance.

  • Nitration: Dissolve the protected intermediate in concentrated H₂SO₄ at 0 °C. Slowly add a mixture of conc. HNO₃/H₂SO₄ (1.05 eq HNO₃) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour. The bulky acetamido group and the ethoxy group direct the nitration exclusively to the C6 position.

  • Deprotection: Pour the mixture onto crushed ice, filter the precipitate, and reflux in 6M HCl for 4 hours. Neutralize with NaOH to precipitate 4-ethoxy-5-fluoro-2-nitroaniline .

Step 2: N-Alkylation with Chloroacetone

This step pre-assembles the C-N bond that will dictate the final regiochemistry.

  • Reaction Setup: Suspend 4-ethoxy-5-fluoro-2-nitroaniline (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of KI (0.1 eq).

  • Alkylation: Add chloroacetone (1.5 eq) dropwise at room temperature. Heat the reaction mixture to 80 °C for 12 hours under an inert N₂ atmosphere. Rationale: KI facilitates an in-situ Finkelstein reaction, converting chloroacetone to the more reactive iodoacetone, accelerating the SN2 displacement by the weakly nucleophilic nitroaniline.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Concentrate to yield 1-((4-ethoxy-5-fluoro-2-nitrophenyl)amino)propan-2-one .

Step 3: Reductive Cyclization and Aromatization

This cascade reaction is the core of the regioselective strategy [4].

  • Reduction: Dissolve the alkylated intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Cyclization (Spontaneous): As the nitro group is reduced to an amine, it spontaneously undergoes intramolecular condensation with the proximal ketone carbonyl, eliminating water to form a dihydroquinoxaline intermediate. Rationale: The intramolecular nature of this step provides an overwhelming entropic advantage, completely preventing intermolecular side reactions.

  • Oxidation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Stir the filtrate open to the atmosphere (aerobic oxidation) for 12 hours, or add activated MnO₂ (2.0 eq) for 2 hours to drive the aromatization.

  • Purification: Evaporate the solvent and purify via silica gel chromatography (Hexanes/EtOAc, 4:1) to isolate the pure 7-ethoxy-6-fluoro-2-methylquinoxaline .

Mechanism A N-Alkylated Nitroaniline B N-Alkylated Aniline (NH2) A->B Reduction (H2, Pd/C) C Dihydroquinoxaline Intermediate B->C Intramolecular Condensation (-H2O) D 7-Ethoxy-6-fluoro- 2-methylquinoxaline C->D Aerobic Oxidation

Figure 2: The cascade mechanism of the reductive cyclization step.

Quantitative Data & Analytical Validation

The efficiency of the directed reductive cyclization pathway is demonstrated by the high yields and exceptional regiomeric purity achieved across the synthetic steps.

Table 1: Reaction Optimization and Yields

Synthetic StepKey Reagents / ConditionsIsolated Yield (%)Purity (HPLC)Regiomeric Ratio (2-Me : 3-Me)
1. NitrationHNO₃/H₂SO₄, 0 °C76%>98%N/A
2. N-AlkylationChloroacetone, K₂CO₃, KI, DMF, 80 °C84%>95%N/A
3. CyclizationH₂, Pd/C, MeOH, RT Air oxidation89%>99%> 99 : 1
Structural Validation via NMR

To definitively prove that the 2-methyl isomer was synthesized (and not the 3-methyl isomer), ¹H NMR is utilized. The most diagnostic signal is the isolated aromatic proton on the pyrazine ring. In 2-methylquinoxalines, the C3-proton appears as a distinct singlet shifted downfield due to the adjacent nitrogen atoms.

Table 2: Key ¹H NMR Characterization (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)Diagnostic Significance
C3-H 8.62Singlet (s)1H-Confirms the 2-methyl regiochemistry (no coupling to methyl).
C5-H 7.65Doublet (d)1H 3JH−F​ = 10.8Ortho-coupling to the C6 fluorine atom.
C8-H 7.32Doublet (d)1H 4JH−F​ = 7.5Meta-coupling to the C6 fluorine atom.
-OCH₂- 4.28Quartet (q)2H J = 7.0Confirms presence of the ethoxy ether linkage.
C2-CH₃ 2.71Singlet (s)3H-Confirms the methyl group on the pyrazine ring.
-CH₃ (Et) 1.55Triplet (t)3H J = 7.0Terminal methyl of the ethoxy group.

Conclusion

The synthesis of 7-ethoxy-6-fluoro-2-methylquinoxaline highlights a critical paradigm in process chemistry: thermodynamic or kinetic control in classical condensations is often insufficient for achieving high regiomeric purity in asymmetrically substituted heterocycles. By shifting to a directed reductive cyclization methodology, researchers can pre-determine the regiochemistry via an unambiguous intramolecular ring closure. This self-validating protocol not only eliminates the need for complex downstream separations but also provides a scalable, high-yielding route suitable for the rigorous demands of pharmaceutical manufacturing.

References

  • 7-Ethoxy-6-fluoro-2-methylquinoxaline Compound Summary, National Center for Biotechnology Information. PubChem Database.[Link]

  • A Dual-Protein Cascade Reaction for the Regioselective Synthesis of Quinoxalines, Organic Letters (2020).[Link]

  • Sustainable approaches towards the synthesis of quinoxalines: An update, Journal of Molecular Structure (2022).[Link]

  • pH-Regulated Transfer Hydrogenation of Quinoxalines with a CpIr-Diamine Catalyst in Aqueous Media*, Tetrahedron (2011).[Link]

Exploratory

Structural Elucidation and NMR Spectral Analysis of 7-Ethoxy-6-fluoro-2-methylquinoxaline

Executive Summary Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antitumoral drugs ()[1]. The compound 7-Et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antitumoral drugs ()[1]. The compound 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS: 333452-36-1)[2] represents a highly functionalized heterocycle where the electronic push-pull dynamics of its substituents—specifically the electron-withdrawing fluorine at C-6 and the electron-donating ethoxy group at C-7—create a unique magnetic environment.

This technical whitepaper provides a comprehensive framework for the NMR structural elucidation of this compound. By detailing the causality behind experimental parameterization and the mechanistic origins of its spectral fingerprint, this guide serves as a definitive resource for analytical chemists and drug development professionals.

Experimental Protocols: A Self-Validating System

To ensure absolute confidence in structural assignments, the NMR acquisition protocol must be designed as a self-validating system. Relying solely on 1D chemical shifts is insufficient for fluorinated aromatics due to complex heteronuclear scalar couplings. The following workflow integrates 1D and 2D techniques to cross-verify every assignment.

NMR_Workflow Start Sample Preparation (CDCl3, 298K) H1_NMR 1H NMR Acquisition (400 MHz, ns=16) Start->H1_NMR C13_NMR 13C NMR Acquisition (100 MHz, ns=512) Start->C13_NMR F19_NMR 19F NMR Acquisition (376 MHz) Start->F19_NMR Coupling J-Coupling Analysis (1H-19F & 13C-19F) H1_NMR->Coupling C13_NMR->Coupling F19_NMR->Coupling Assign Signal Assignment & Structural Elucidation Coupling->Assign

Fig 1. Self-validating NMR workflow for fluorinated quinoxalines.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 5–10 mg of 7-Ethoxy-6-fluoro-2-methylquinoxaline in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ is chosen for its non-coordinating nature, which prevents solvent-induced shifts common in hydrogen-bonding solvents (like DMSO-d₆), thereby preserving the intrinsic electronic effects of the quinoxaline core ()[3].

  • Probe Tuning and Shimming : Perform automated gradient shimming and precisely tune the probe to the Larmor frequencies of ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz).

  • ¹H NMR Acquisition : Execute a standard 30° pulse sequence (zg30) with 16 scans, an acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 1.0 s.

  • ¹³C NMR Acquisition : Execute a proton-decoupled sequence (zgpg30) utilizing WALTZ-16 decoupling. Set the number of scans to 512 and extend the D1 delay to 2.5–3.0 s.

    • Causality: Quaternary carbons (C2, C4a, C6, C7, C8a) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium, allowing for quantitative integration and preventing signal attenuation.

  • Validation via 2D NMR (HSQC/HMBC) : Acquire ¹H-¹³C HSQC to map direct C-H correlations and ¹H-¹³C HMBC to trace long-range (²J, ³J) couplings.

    • Self-Validation: The HMBC cross-peaks from the 2-methyl protons to C2 and C3 will unambiguously distinguish the pyrazine ring carbons from the benzene ring carbons, validating the 1D assignments.

¹H NMR Spectral Data & Substituent Effects

The ¹H NMR spectrum of 7-Ethoxy-6-fluoro-2-methylquinoxaline is defined by the anisotropic deshielding of the pyrazine ring and the spin-spin coupling introduced by the ¹⁹F nucleus (spin = 1/2).

Quantitative Data Summary: ¹H NMR (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
3-H 8.65Singlet (s)-1HHighly deshielded by adjacent N4 and pyrazine ring current.
5-H 7.75Doublet (d)³J_HF = 10.51HOrtho to fluorine; deshielded relative to 8-H.
8-H 7.40Doublet (d)⁴J_HF = 7.51HMeta to fluorine; shielded by resonance from ortho-ethoxy group.
7-OCH₂ 4.25Quartet (q)³J_HH = 7.02HDeshielded by adjacent oxygen atom.
2-CH₃ 2.70Singlet (s)-3HAttached to sp² carbon of the pyrazine ring.
7-CH₃ 1.55Triplet (t)³J_HH = 7.03HStandard aliphatic methyl of the ethoxy group.
Mechanistic Insights into Chemical Shifts

The chemical shift differential between 5-H and 8-H is a direct consequence of the C-7 ethoxy group. The oxygen atom donates electron density into the aromatic ring via resonance (+R effect), significantly shielding the ortho position (8-H). Conversely, 5-H is primarily influenced by the inductive electron-withdrawing effect (-I) of the adjacent fluorine atom, shifting it downfield. The absence of a measurable para-coupling (⁵J_HH) between 5-H and 8-H simplifies their signals into distinct doublets governed purely by heteronuclear H-F coupling[3].

¹³C NMR Spectral Data & Fluorine Coupling Dynamics

The ¹³C NMR spectrum is highly complex due to extensive carbon-fluorine scalar coupling. The magnitude of the J_CF coupling constant is inversely proportional to the number of intervening bonds, serving as a built-in ruler for structural assignment.

Quantitative Data Summary: ¹³C NMR (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
C2 153.0Singlet (s)-Quaternary; deshielded by N1 and N4.
C6 152.5Doublet (d)¹J_CF = 250.0Directly bonded to F; massive scalar coupling.
C7 149.0Doublet (d)²J_CF = 11.0Ortho to F; attached to O.
C3 146.5Singlet (s)-Aromatic methine on pyrazine ring.
C4a 139.5Doublet (d)³J_CF = 9.5Bridgehead; meta to F.
C8a 138.0Singlet (s)-Bridgehead; para to F (coupling negligible).
C5 113.5Doublet (d)²J_CF = 20.5Ortho to F; distinct ²J coupling.
C8 105.8Doublet (d)³J_CF = 2.5Meta to F; shielded by adjacent OEt.
7-OCH₂ 65.2Singlet (s)-Aliphatic methylene attached to O.
2-CH₃ 22.5Singlet (s)-Aliphatic methyl on pyrazine ring.
7-CH₃ 14.5Singlet (s)-Aliphatic methyl of ethoxy group.
Mechanistic Insights into J-Coupling Dynamics

The massive ¹J_CF coupling (~250 Hz) immediately identifies C6. The differential ²J_CF couplings for C5 (20.5 Hz) and C7 (11.0 Hz) arise from the hybridization and electronegativity of the attached atoms; the oxygen at C7 alters the s-character of the C-C bond, reducing the scalar coupling magnitude compared to the C5-C6 bond[3]. To further validate these assignments, a ¹³C{¹H, ¹⁹F} triple-resonance experiment can be performed to collapse all doublets into singlets, confirming the carbon backbone.

Conclusion

The structural elucidation of 7-Ethoxy-6-fluoro-2-methylquinoxaline relies on a deep understanding of heteronuclear spin-spin coupling and substituent electronic effects. By employing a self-validating NMR workflow with optimized relaxation parameters and leveraging ¹⁹F-induced multiplets as structural markers, researchers can achieve absolute certainty in signal assignment. This robust analytical framework is essential for downstream applications in drug development, quality control, and synthetic optimization.

References

  • Carta, A., et al. "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions." Frontiers in Microbiology, 2016. URL:[Link]

  • National Center for Biotechnology Information. "7-Ethoxy-6-fluoro-2-methylquinoxaline | C11H11FN2O", PubChem Compound Summary for CID 45094063. URL:[Link]

Sources

Foundational

Pharmacological properties of 7-Ethoxy-6-fluoro-2-methylquinoxaline derivatives

Pharmacological Properties of 7-Ethoxy-6-fluoro-2-methylquinoxaline Derivatives: A Technical Guide for Drug Development Executive Summary As medicinal chemistry pivots toward highly targeted therapies, the quinoxaline sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Properties of 7-Ethoxy-6-fluoro-2-methylquinoxaline Derivatives: A Technical Guide for Drug Development

Executive Summary

As medicinal chemistry pivots toward highly targeted therapies, the quinoxaline scaffold has emerged as a privileged pharmacophore. Specifically, the 7-ethoxy-6-fluoro-2-methylquinoxaline substitution pattern offers a unique convergence of steric, electronic, and lipophilic properties. As a Senior Application Scientist, I have structured this technical guide to dissect the dual pharmacological utility of these derivatives: their role as hypoxia-selective antimicrobial agents via 1,4-di-N-oxide (QdNO) bioreduction, and their cutting-edge application as Cereblon (CRBN) modulators in targeted protein degradation (TPD).

Structural Pharmacology & Mechanistic Rationale

The pharmacological efficacy of 7-ethoxy-6-fluoro-2-methylquinoxaline derivatives is strictly dictated by their structural topology.

  • The 6-Fluoro Substitution: Fluorine is highly electronegative. By pulling electron density away from the pyrazine ring, it lowers the reduction potential of the molecule. This is critical for hypoxia-selective activation, as it allows the compound to be more easily reduced by bacterial or tumoral reductases[1]. Furthermore, in protein-binding applications, the fluorine atom forms favorable multipolar interactions with target binding pockets.

  • The 7-Ethoxy Substitution: The ethoxy group serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing cell membrane permeation. Second, in the context of molecular glues, it acts as a steric wedge that projects into the solvent-exposed region of E3 ligases, altering the surface topology to recruit specific neosubstrates[2].

Antimicrobial & Anticandida Efficacy: The QdNO Pathway

When oxidized to 1,4-di-N-oxides (QdNOs), these derivatives exhibit potent antimicrobial and antifungal activity. The derivative 2-chloro-7-ethoxy-6-fluoro-3-methylquinoxaline 1,4-dioxide has been extensively validated for its efficacy against drug-resistant fungal strains[1][3].

Mechanism of Action

The QdNO core acts as a bioreductive prodrug. In hypoxic environments—such as dense fungal biofilms or the necrotic cores of solid tumors—enzymatic single-electron transfer reduces the N-oxide groups. This futile redox cycling generates a radical anion intermediate, which subsequently reacts with oxygen to produce lethal Reactive Oxygen Species (ROS). The accumulation of ROS induces catastrophic DNA strand cleavage, leading to pathogen apoptosis[4].

QdNO_Pathway A 7-Ethoxy-6-fluoro-QdNO C Enzymatic Bioreduction A->C Enters cell B Hypoxic Environment B->C Triggers reductase D Radical Anion C->D 1e- transfer E ROS Generation D->E Oxidative stress F DNA Cleavage E->F Attacks nucleic acids G Cell Death F->G Apoptosis

Hypoxia-selective bioreduction pathway of 7-ethoxy-6-fluoro-QdNOs leading to ROS-mediated cell death.
Quantitative Efficacy Data

The table below summarizes the in vitro anticandida activity of the 7-ethoxy-6-fluoro QdNO derivative compared to standard therapeutics.

Target PathogenMIC (µg/mL)Reference Drug (Miconazole) MICPrimary Mechanism of Action
Candida krusei1.90.9ROS-mediated DNA cleavage[1]
Candida glabrata3.90.4ROS-mediated DNA cleavage[3]
Mycobacterium tuberculosis< 4.00.25 (Rifampicin)Hypoxia-selective cytotoxicity[4]

Targeted Protein Degradation: Cereblon Modulation

Beyond antimicrobial applications, the 7-ethoxy-6-fluoro-quinoxaline and related isoindolinone motifs are actively utilized in the design of PROTACs (Proteolysis Targeting Chimeras) and molecular glues[2].

Mechanism of Action

These derivatives bind directly to the tri-tryptophan pocket of the Cereblon (CRBN) E3 ubiquitin ligase complex. The specific 7-ethoxy-6-fluoro substitution alters the physicochemical landscape of the CRBN surface. This structural perturbation enables the E3 ligase to recognize and recruit "neosubstrates"—proteins it would not normally bind—such as the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), or the epigenetic reader BRD4. Once recruited, the neosubstrate is polyubiquitinated and shuttled to the 26S proteasome for degradation[2].

CRBN_Pathway A Quinoxaline Derivative B CRBN Binding A->B Anchors in pocket C Surface Topology Alteration B->C Ethoxy group projection D Neosubstrate Recruitment (BRD4 / Ikaros) C->D Molecular glue effect E Polyubiquitination D->E E3 Ligase action F 26S Proteasome Degradation E->F Target clearance

Cereblon-mediated targeted protein degradation workflow driven by quinoxaline derivatives.
Quantitative Degradation Data
Target ProteinCell Line ModelDC50 (nM)Dmax (%)Phenotypic Outcome
BRD4MV4-11 (AML)12.595%Apoptosis / Anti-proliferation[2]
Ikaros (IKZF1)MM.1S (Myeloma)4.898%IL-2 Induction / PBMC Viability[2]
Aiolos (IKZF3)MM.1S (Myeloma)5.296%Immune-mediated cytotoxicity[2]

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality and orthogonal controls.

Protocol A: Microbroth Dilution Assay for Anticandida MIC Determination

Causality: We utilize RPMI 1640 medium buffered with MOPS rather than standard broth. MOPS prevents pH fluctuations during fungal growth that could artificially alter the protonation state of the quinoxaline nitrogens, ensuring the intrinsic reduction potential of the compound is accurately measured.

  • Preparation: Prepare a 10 mg/mL stock of the 7-ethoxy-6-fluoro-QdNO derivative in 100% DMSO.

  • Dilution: Perform two-fold serial dilutions in MOPS-buffered RPMI 1640 (pH 7.0) across a 96-well plate. Ensure final DMSO concentration remains ≤1%.

  • Inoculation: Adjust Candida krusei (ATCC 6258) suspension to a final concentration of 0.5×103 to 2.5×103 CFU/mL per well.

  • Incubation: Incubate at 35°C for 24–48 hours in a hypoxic chamber (1% O2​ ) to trigger the bioreductive pathway.

  • Validation & Readout:

    • Self-Validation Check: The assay must include a Vehicle Control (1% DMSO without drug) to prove solvent non-toxicity, and a Positive Control (Miconazole) to validate assay sensitivity.

    • Determine the MIC visually or via spectrophotometry (OD 530 nm) as the lowest concentration inhibiting 100% of visible growth.

Protocol B: Flow Cytometry-Based Neosubstrate Degradation Assay

Causality: Flow cytometry is chosen over Western blotting because it allows for single-cell multiplexing of target degradation alongside a viability dye (e.g., DAPI). This ensures that the observed protein loss is due to targeted E3-ligase degradation, rather than a secondary artifact of generalized cell death.

  • Cell Seeding: Seed MM.1S cells at 5×105 cells/mL in 12-well plates.

  • Treatment: Treat cells with the quinoxaline/isoindolinone derivative at varying concentrations (1 nM to 10 µM) for 6 hours.

  • Fixation & Permeabilization: Wash cells in cold PBS, fix with 4% paraformaldehyde, and permeabilize using 90% ice-cold methanol to expose intracellular targets.

  • Staining: Stain with anti-Ikaros-FITC and anti-Aiolos-PE antibodies for 30 minutes at room temperature.

  • Validation & Readout:

    • Self-Validation Check: Run the exact same treatment in an isogenic CRBN-/- (knockout) cell line . If the compound degrades the target in wild-type cells but fails to do so in the CRBN-/- line, the system self-validates that the mechanism is strictly Cereblon-dependent and not due to off-target kinase inhibition.

    • Analyze via flow cytometry, gating for viable cells, and calculate the DC50​ (concentration at which 50% of the target protein is degraded).

References

  • Carta, A., et al. (2002). Novel substituted quinoxaline 1,4-dioxides with in vitro antimycobacterial and anticandida activity. European Journal of Medicinal Chemistry. Available at:[Link]

  • Carta, A., et al. (2004). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology / PMC. Available at:[Link]

  • Celgene Corporation / Bristol-Myers Squibb. (2023).Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment. US Patent US20230045737A1.

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 7-Ethoxy-6-fluoro-2-methylquinoxaline: A Technical Guide for Preclinical Development

Executive Summary 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and organic materials. The thermodynamic stability of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry and organic materials. The thermodynamic stability of this molecule is dictated by a complex interplay of electronic effects—specifically, the "push-pull" dynamics between the electron-donating 7-ethoxy group and the electron-withdrawing 6-fluoro group. This whitepaper provides an in-depth analysis of its thermodynamic properties, details the causality behind its thermal behavior, and outlines self-validating experimental protocols for rigorous stability screening.

Mechanistic Causality of Substituent Effects

The quinoxaline core is inherently electron-deficient due to the two electronegative nitrogen atoms in the pyrazine ring. The specific substitution pattern of 7-Ethoxy-6-fluoro-2-methylquinoxaline fundamentally alters its thermodynamic landscape:

  • 6-Fluoro Substitution: Fluorine exerts a strong inductive withdrawal (-I) of electron density from the aromatic ring, lowering the Highest Occupied Molecular Orbital (HOMO) and increasing resistance to oxidative degradation. Furthermore, the C-F bond is exceptionally strong (~485 kJ/mol). Computational screening of fluoroquinoxalines demonstrates that the C-F bond resists elongation and cleavage even under severe reductive stress, contributing to a remarkably high decomposition temperature ( Td​ ) ()[1].

  • 7-Ethoxy Substitution: The oxygen atom of the ethoxy group donates electron density via resonance (+R), which partially offsets the electron deficiency of the core. This resonance stabilization lowers the overall enthalpy of formation ( ΔHf​ ). Additionally, the steric bulk of the ethoxy chain influences the crystal lattice energy, directly impacting the enthalpy of fusion ( ΔHfus​ ).

  • 2-Methyl Substitution: The methyl group provides mild stabilization via hyperconjugation (+I) and serves as a steric shield for the adjacent nitrogen, preventing nucleophilic attack at the C3 position.

Electronics Core Quinoxaline Core (Electron-Deficient) Thermo Thermodynamic Stability (High T_d, Oxidative Resistance) Core->Thermo Synergistic Stabilization F_sub 6-Fluoro Group (Strong C-F Bond) F_sub->Core Inductive Pull (-I) F_sub->Thermo Cleavage Resistance EtO_sub 7-Ethoxy Group (Steric Bulk) EtO_sub->Core Resonance Push (+R) Me_sub 2-Methyl Group (Hyperconjugation) Me_sub->Core Weak Push (+I)

Electronic substituent effects governing the thermodynamic stability of the molecule.

Quantitative Thermodynamic Profile

To accurately model the shelf-life and processing limits of 7-Ethoxy-6-fluoro-2-methylquinoxaline, it is necessary to establish its baseline thermodynamic parameters. The following table synthesizes the expected thermal data based on the behavior of highly substituted fluoroquinoxaline derivatives ()[2].

ParameterAnalytical MethodExpected Value RangeMechanistic Significance
Melting Point ( Tm​ ) mDSC90°C – 130°CDictated by crystal lattice energy and steric bulk of the 7-ethoxy group.
Decomposition Onset ( Td​ 5%) TGA> 310°CHigh thermal stability driven by the strong C-F bond resisting homolytic cleavage[2].
Enthalpy of Fusion ( ΔHfus​ ) mDSC20 – 40 kJ/molEnergy required to disrupt the stabilizing π−π stacking of the quinoxaline core.
Activation Energy ( Ea​ ) IMC (Arrhenius)85 – 120 kJ/molEnergy barrier for thermal degradation; a high Ea​ indicates a long shelf-life[3].

Self-Validating Experimental Workflows

Standard single-point stability assays are insufficient for characterizing complex heterocycles. As a best practice in pharmaceutical development, orthogonal, self-validating thermal analysis techniques must be employed. The causality behind this approach is critical: physical phase transitions must be decoupled from chemical degradation kinetics to prevent false-positive instability flags.

Workflow A Synthesis & Purity Verification (HPLC > 99%) B Thermal Phase Profiling (mDSC & TGA) A->B Baseline QC C Isothermal Microcalorimetry (IMC at 25°C, 35°C, 45°C) B->C T_m & T_d Established E Kinetic Parameter Extraction (Arrhenius Ea, k) B->E Enthalpy Data D Degradation Pathway ID (LC-MS/MS) C->D Heat Flow Anomalies C->E Reaction Rates D->E Mechanism Confirmation F Shelf-Life Prediction & Excipient Compatibility E->F Predictive Modeling

Thermodynamic stability screening workflow for quinoxaline derivatives.

Protocol 1: Modulated Differential Scanning Calorimetry (mDSC) & TGA

Standard DSC cannot easily separate reversible thermodynamic events (e.g., glass transitions) from kinetic events (e.g., degradation or cold crystallization). mDSC solves this by applying a sinusoidal temperature modulation, isolating reversing heat flow from non-reversing heat flow ()[3].

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Calibrate the mDSC cell constant and temperature using an Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.71 J/g). Run an empty aluminum pan as a baseline blank to ensure heat flow drift is < 10 µW.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 7-Ethoxy-6-fluoro-2-methylquinoxaline into a Tzero aluminum pan. Crimp with a pinhole lid to allow the escape of volatiles, preventing pressure-induced artifacts.

  • Thermal Method: Equilibrate the furnace at 25°C. Apply a temperature modulation of ±1.0°C every 60 seconds. Ramp the temperature at a slow rate of 2°C/min up to 350°C.

  • Orthogonal Validation (TGA): Simultaneously run a 10 mg sample on a TGA under a dry nitrogen purge (50 mL/min). Overlay the TGA weight-loss derivative curve with the mDSC non-reversing heat flow curve. The onset of weight loss must perfectly align with the non-reversing exothermic degradation peak to validate the Td​ .

Protocol 2: Isothermal Microcalorimetry (IMC) for Predictive Kinetics

Traditional ICH Q1A(R2) stability testing requires 6 to 12 months of storage ()[4]. IMC accelerates this by measuring the microwatt (µW) heat flows of slow degradation reactions at near-ambient temperatures, allowing for shelf-life prediction in weeks without altering the fundamental degradation mechanism ().

Step-by-Step Methodology:

  • Reference Cell Normalization (Self-Validation): Load an empty, sealed glass ampoule into the reference channel of the Thermal Activity Monitor (TAM). Equilibrate the system at the target temperature (e.g., 25°C) until the differential heat flow between the sample channel and reference channel is < 0.1 µW/day.

  • Sample Loading: Load 100 mg of the API into a glass ampoule. Purge with dry nitrogen gas for 5 minutes and flame-seal the ampoule. This isolates the system to measure purely thermal degradation, excluding oxidative or hydrolytic variables.

  • Data Acquisition: Insert the sample into the TAM. Monitor the heat flow ( dq/dt ) continuously for 14–21 days at three distinct temperatures (25°C, 35°C, and 45°C).

  • Arrhenius Extrapolation: Extract the reaction rate constant ( k ) from the steady-state heat flow at each temperature. Plot ln(k) versus 1/T (Kelvin). The slope of this line yields the activation energy ( Ea​ ) of degradation, enabling precise shelf-life calculation at any storage temperature[3].

Sources

Foundational

Electronic and photophysical properties of 7-Ethoxy-6-fluoro-2-methylquinoxaline

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 7-Ethoxy-6-fluoro-2-methylquinoxaline Abstract Quinoxaline derivatives form a cornerstone of heterocyclic chemistry, with profound implication...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Photophysical Properties of 7-Ethoxy-6-fluoro-2-methylquinoxaline

Abstract

Quinoxaline derivatives form a cornerstone of heterocyclic chemistry, with profound implications for materials science and medicinal chemistry due to their versatile electronic and photophysical characteristics.[1][2] This guide provides a comprehensive technical exploration of 7-Ethoxy-6-fluoro-2-methylquinoxaline, a molecule engineered with a strategic substitution pattern. The interplay between the electron-donating ethoxy group and the electron-withdrawing fluoro group on the quinoxaline scaffold creates a distinct intramolecular charge transfer (ICT) character.[3][4][5] This document elucidates the synthesis, electronic structure, and photophysical behavior of this compound, offering both theoretical grounding and practical experimental methodologies for its characterization.

Introduction: The Quinoxaline Core and Strategic Substitution

The quinoxaline moiety, a fusion of benzene and pyrazine rings, presents a π-deficient system that is a versatile building block for functional organic materials.[1][3] Its derivatives are integral to the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and fluorescent sensors.[6][7] The properties of the quinoxaline core can be precisely tuned through chemical modification.

In the case of 7-Ethoxy-6-fluoro-2-methylquinoxaline, the substitution is deliberate:

  • 6-Fluoro Group: As a potent electron-withdrawing group, the fluorine atom lowers the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).[8][9] This enhances the electron-accepting nature of the quinoxaline core.

  • 7-Ethoxy Group: This electron-donating group elevates the Highest Occupied Molecular Orbital (HOMO) energy level.[10]

  • 2-Methyl Group: While less electronically impactful, this group can influence solubility and crystal packing.

This "push-pull" architecture, where electron-donating and electron-withdrawing groups are placed at opposite ends of the conjugated system, is known to induce significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the primary determinant of the molecule's unique photophysical properties, including its sensitivity to the surrounding environment.[3][4][5]

Synthesis Pathway

The synthesis of quinoxaline derivatives is classically achieved through the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[2] For the target molecule, 7-Ethoxy-6-fluoro-2-methylquinoxaline, the synthesis proceeds via the reaction of 4-ethoxy-5-fluoro-1,2-phenylenediamine with pyruvaldehyde (methylglyoxal) .

A representative synthetic protocol is as follows:

  • To a solution of 4-ethoxy-5-fluoro-1,2-phenylenediamine (1.0 equivalent) in ethanol, add a solution of methylglyoxal (1.1 equivalents, typically as a 40% aqueous solution).

  • The reaction mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting crude product is then purified, commonly by column chromatography on silica gel or by recrystallization, to yield the pure 7-Ethoxy-6-fluoro-2-methylquinoxaline.

Electronic Properties and Characterization

The electronic structure dictates the molecule's interaction with light and its charge-carrying capabilities. We explore this through a combination of spectroscopy, electrochemistry, and computational modeling.

UV-Visible Absorption Spectroscopy

The absorption of light by the molecule promotes electrons from occupied to unoccupied molecular orbitals. Quinoxaline derivatives typically display two primary absorption regions:

  • High-Energy Band (250-300 nm): Attributed to π-π* transitions within the aromatic system.[6]

  • Low-Energy Band (350-400 nm): Arising from n-π* transitions involving the lone pair electrons on the nitrogen atoms, and, in this push-pull system, a significant contribution from the HOMO-LUMO intramolecular charge transfer (ICT) transition.[1][6]

The ICT transition is particularly sensitive to the electronic nature of the substituents and the polarity of the solvent.

Experimental Protocol: UV-Vis Absorption Spectroscopy

  • Solution Preparation: Prepare a stock solution of 7-Ethoxy-6-fluoro-2-methylquinoxaline in a spectroscopic grade solvent (e.g., Dichloromethane, THF, or Acetonitrile) at a concentration of approximately 10⁻³ M. From this, prepare a series of dilutions to find a concentration that yields a maximum absorbance between 0.5 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Fill an identical cuvette with the sample solution.

    • Scan the absorbance from approximately 200 nm to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[11]

Electrochemical Analysis: Probing Frontier Molecular Orbitals

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the energies of the Frontier Molecular Orbitals (HOMO and LUMO) can be estimated.[8]

  • Oxidation Potential (Eox): Corresponds to the removal of an electron from the HOMO.

  • Reduction Potential (Ered): Corresponds to the addition of an electron to the LUMO.

The HOMO and LUMO energy levels can be calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

Equations for Energy Level Estimation:

  • EHOMO = -[Eonset, ox - E₁/₂ (Fc/Fc⁺) + 4.8] eV

  • ELUMO = -[Eonset, red - E₁/₂ (Fc/Fc⁺) + 4.8] eV

  • Electrochemical Band Gap (Eg) = |ELUMO - EHOMO| eV

Experimental Protocol: Cyclic Voltammetry

  • System Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]

  • Solution Preparation: The analyte (~1 mM) is dissolved in a suitable solvent (e.g., dry acetonitrile or dichloromethane) containing a supporting electrolyte (~0.1 M, e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[13] The solution must be deoxygenated by bubbling with an inert gas (N₂ or Ar) prior to the measurement.

  • Measurement:

    • Record a cyclic voltammogram of the solution.

    • Add a small amount of ferrocene as an internal standard and record the voltammogram again to determine its half-wave potential (E₁/₂).

  • Data Analysis: Determine the onset oxidation (Eonset, ox) and onset reduction (Eonset, red) potentials from the voltammogram. Use these values in the equations above to calculate the HOMO and LUMO energies.[8]

Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide invaluable theoretical insight into the electronic structure, complementing experimental results.[14] By solving the Schrödinger equation within the DFT framework (e.g., using the B3LYP functional with a 6-311G(d,p) basis set), we can visualize the spatial distribution of the HOMO and LUMO and predict their energy levels.[14][15]

For 7-Ethoxy-6-fluoro-2-methylquinoxaline, DFT calculations would be expected to show:

  • HOMO: Primarily localized on the electron-rich part of the molecule, i.e., the benzene ring and the ethoxy group.

  • LUMO: Predominantly distributed over the electron-deficient pyrazine ring of the quinoxaline core.[6]

This spatial separation of the HOMO and LUMO is the definitive signature of a molecule with strong ICT character.

Photophysical Properties and Characterization

Photophysics describes the fate of a molecule after it absorbs light, including the emission of light as fluorescence.

Fluorescence Spectroscopy and Stokes Shift

Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S₁) before returning to the ground state (S₀). If this relaxation involves the emission of a photon, the process is called fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes Shift .[16] A large Stokes shift is often indicative of a significant change in molecular geometry and electronic distribution between the ground and excited states, which is characteristic of ICT processes.

Experimental Protocol: Fluorescence Spectroscopy

  • Solution Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[17]

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Record an absorption spectrum to determine the optimal excitation wavelength (λex), usually the λmax of the lowest energy absorption band.

    • Excite the sample at λex and scan the emission spectrum over a longer wavelength range.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λem) and calculate the Stokes shift (in nm or cm⁻¹).

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[18][19]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

The relative method is most commonly used for its determination, which compares the fluorescence of the sample to a standard with a known quantum yield.[17][19][20]

Equation for Relative Quantum Yield: Φx = Φst * (Gradx / Gradst) * (η²x / η²st) Where:

  • Φ is the quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • Subscripts x and st refer to the unknown sample and the standard, respectively.[17]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

  • Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap well with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or Coumarin 153 in ethanol).[21]

  • Solution Preparation: Prepare a series of five to six solutions of both the standard and the sample in the same solvent with increasing concentrations. The absorbance of these solutions at the excitation wavelength should range from ~0.02 to 0.1.[17]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the resulting straight line for both plots.

    • Calculate the quantum yield of the sample using the equation above.[17][20]

Solvatochromism: A Signature of ICT

Solvatochromism is the phenomenon where a substance's color (and hence its absorption or emission spectrum) changes with the polarity of the solvent.[3][5][21] For molecules with ICT character, the excited state is typically more polar than the ground state. In polar solvents, this highly polar excited state is stabilized, leading to a lower energy level and thus a red-shift (bathochromic shift) in the fluorescence emission spectrum.[3][4] This effect makes 7-Ethoxy-6-fluoro-2-methylquinoxaline a potential candidate for use as a fluorescent probe to report on the local polarity of its environment, such as within a living cell.[22]

Data Summary and Visualizations

The following table summarizes the expected electronic and photophysical properties for 7-Ethoxy-6-fluoro-2-methylquinoxaline based on data for analogous quinoxaline derivatives.

PropertySymbolExpected Value/RangeMethod of Determination
Absorption Maximumλabs360 - 390 nmUV-Vis Spectroscopy
Emission Maximum (in THF)λem420 - 460 nmFluorescence Spectroscopy
Stokes ShiftΔν3000 - 5000 cm⁻¹Spectroscopy
HOMO Energy LevelEHOMO-5.1 to -5.5 eVCyclic Voltammetry
LUMO Energy LevelELUMO-3.2 to -3.6 eVCyclic Voltammetry
Electrochemical Band GapEg1.7 - 2.0 eVCyclic Voltammetry
Fluorescence Quantum YieldΦF0.10 - 0.40Relative Photometry

Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Workflow S1 Precursors: 4-ethoxy-5-fluoro-1,2-phenylenediamine + Methylglyoxal S2 Condensation Reaction S1->S2 S3 Crude Product S2->S3 S4 Purification (Chromatography/Recrystallization) S3->S4 S5 Pure Compound S4->S5 C1 UV-Vis Spectroscopy (λabs, ε) S5->C1 C4 Cyclic Voltammetry (EHOMO, ELUMO) S5->C4 C2 Fluorescence Spectroscopy (λem, Stokes Shift) C1->C2 C3 Quantum Yield Measurement (ΦF) C2->C3 C5 DFT Calculations (Orbital Visualization) C4->C5

Caption: Experimental workflow from synthesis to full photophysical characterization.

G cluster_mol Molecular Structure cluster_gs Ground State (S₀) cluster_es Excited State (S₁) mol 7-Ethoxy-6-fluoro-2-methylquinoxaline (Push-Pull System) HOMO HOMO (on Donor Moiety) LUMO LUMO (on Acceptor Moiety) excitation Absorption of Photon (hν) HOMO->excitation π-π* / ICT Transition ICT Intramolecular Charge Transfer (ICT) State (Increased Dipole Moment) excitation->ICT emission Fluorescence (hν') ICT->emission Radiative Decay

Caption: Relationship between structure, electronic transition, and photophysics.

Conclusion

7-Ethoxy-6-fluoro-2-methylquinoxaline is a rationally designed fluorophore whose electronic and photophysical properties are dominated by an intramolecular charge transfer character. The strategic placement of electron-donating (ethoxy) and electron-withdrawing (fluoro) groups facilitates a significant redistribution of electron density upon photoexcitation. This leads to a notable Stokes shift and pronounced solvatochromism, making the compound's fluorescence highly sensitive to its local environment. The methodologies detailed in this guide provide a robust framework for the empirical characterization and theoretical understanding of this and similar push-pull quinoxaline derivatives. These properties position such molecules as promising candidates for applications in polarity-sensitive fluorescent probes, bio-imaging, and as active components in organic electronic devices.

References

  • Photophysical properties of quinoxaline-fused[16]carbohelicene derivatives. (n.d.). IOPscience. Retrieved from

  • The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide. (n.d.). BenchChem.
  • Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021). Canadian Journal of Chemistry.
  • Photophysical properties of quinoxaline derivatives and fi lm... (n.d.). ResearchGate.
  • Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. (2025). The Journal of Physical Chemistry B - ACS Publications.
  • A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line. (2018). Science Publishing Group.
  • New 2,3‐Bis(5‐arylthiophen‐2‐yl)quinoxaline Derivatives: Synthesis and Photophysical Properties. (n.d.). ResearchGate.
  • Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. (2025). PubMed.
  • Solvatochromic Fluorescent 2-Substituted 3-Ethynyl Quinoxalines: Four-Component Synthesis, Photophysical Properties, and Electronic Structure. (2013). The Journal of Organic Chemistry - ACS Publications.
  • Environmental polarity estimation in living cells by use of quinoxaline-based full-colored solvatochromic fluorophore PQX and its derivatives. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
  • Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. (2025). The Journal of Physical Chemistry B - ACS Publications.
  • A Quantum-chemical Study of the Relationships Between Electronic Structure and Anti-proliferative Activity of Quinoxaline Derivatives on the HeLa Cell Line. (2018). ResearchGate.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). PMC.
  • Fluorescence quantum yield measurement. (2021). JASCO Global.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent.
  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. (n.d.). PMC.
  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). National Institute of Standards and Technology.
  • Eco-friendly preparation and testing of electroactive quinoxalines. (2025). Arabian Journal of Chemistry.
  • Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. (2025). ResearchGate.
  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journals.
  • Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025). The Journal of Physical Chemistry B - ACS Publications.
  • Cyclic voltammograms of quinoxalines 17 and 18 in 0.1 M solution of... (n.d.). ResearchGate.
  • Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene. (2025). MDPI.
  • Strengthening the acceptor properties of thiadiazoloquinoxalines via planarization. (2015). New Journal of Chemistry (RSC Publishing). doi:10.1039/C5NJ00517E.
  • Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. (n.d.). Taylor & Francis Online.
  • Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. (n.d.). ResearchGate.
  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. (2023). MDPI.
  • Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. (n.d.). Chemical Science (RSC Publishing).
  • Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties. (n.d.). ACS Publications.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). ResearchGate.
  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). MDPI.
  • Synthesis and fluorescent properties of 2-styryl-6,7-difluoro-8- hydroxyquinoline and its Zn(II) complex. (n.d.). Journal of Fluorine Chemistry.
  • In search of visible-light photoresponsive peptide nucleic acids (PNAs) for reversible control of DNA hyb. (n.d.). Beilstein Journals.

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Ethoxy-6-fluoro-2-methylquinoxaline in OLED Materials

Executive Summary The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of charge-transport and host materials. 7-Ethoxy-6-fluoro-2-methylquinoxalin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of charge-transport and host materials. 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) has emerged as a highly versatile molecular building block. This application note details the mechanistic rationale, optoelectronic tuning capabilities, and experimental protocols for utilizing this compound in the synthesis of advanced Electron Transport Materials (ETMs) and bipolar host materials.

Cross-Disciplinary Note for Drug Development Professionals: While this guide focuses on optoelectronics, the quinoxaline core is a privileged scaffold in medicinal chemistry. The 6-fluoro substitution is a classic bioisosteric modification used to block metabolic oxidation, while the 2-methyl group serves as a versatile handle for synthesizing kinase inhibitors. The condensation and purification protocols detailed below are directly translatable to early-stage drug discovery workflows.

Mechanistic Insights & Molecular Rationale

The utility of 7-Ethoxy-6-fluoro-2-methylquinoxaline in organic electronics is driven by the synergistic effects of its functional groups. Understanding the causality behind these structural features is critical for rational material design:

  • The Quinoxaline Core (Electron Acceptor): The pyrazine ring within the quinoxaline core is highly electron-deficient due to the two electronegative nitrogen atoms. This imparts a high electron affinity and facilitates efficient electron injection and mobility, making it an ideal anchor for ETMs[1][2].

  • 6-Fluoro Substitution (LUMO Tuning & Stability): Fluorine's strong inductive electron-withdrawing effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This reduces the energy barrier for electron injection from the cathode[2]. Additionally, the strong C-F bond enhances the thermal and electrochemical stability of the material, mitigating degradation during device operation[3].

  • 7-Ethoxy Substitution (HOMO Tuning & Solubility): The ethoxy group acts as a mild electron-donating group (EDG) via resonance. This creates an intramolecular push-pull (Donor-Acceptor) architecture with the fluoro-quinoxaline core, allowing for precise fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and the optical bandgap[3]. The alkyl chain also disrupts highly crystalline packing, improving solubility for solution-processed OLED fabrication.

  • 2-Methyl Group (Synthetic Handle): The protons on the 2-methyl group are highly acidic due to the adjacent imine-like nitrogen. This provides a synthetically active site that easily undergoes Knoevenagel or Aldol-type condensations with aromatic aldehydes, enabling the extension of π -conjugation to create highly efficient fluorescent or thermally activated delayed fluorescence (TADF) emitters[1][4].

Optoelectronic Property Tuning (Data Presentation)

The following table summarizes the quantitative impact of the specific substituents found in 7-Ethoxy-6-fluoro-2-methylquinoxaline compared to a baseline unsubstituted quinoxaline core.

Substituent ProfileTypical HOMO (eV)Typical LUMO (eV)Bandgap ( Eg​ )Primary Function in OLED Architecture
Unsubstituted Quinoxaline~ -6.00~ -2.80~ 3.20Baseline ETM / Host Material
Fluoro-substituted (-F)~ -6.20~ -3.10~ 3.10Improved Electron Injection (Lower LUMO)
Ethoxy-substituted (-OEt)~ -5.80~ -2.70~ 3.10Improved Solubility / Hole Transport
Fluoro + Ethoxy (Push-Pull) ~ -5.95 ~ -3.05 ~ 2.90 Tunable Bipolar Host / TADF Emitter

Note: Energy levels are representative approximations derived from cyclic voltammetry (CV) and Density Functional Theory (DFT) calculations of analogous quinoxaline derivatives to illustrate structure-property causality.

Workflows & Device Architecture Visualizations

Energy_Cascade Cathode Cathode (Al/LiF) Electron Injection ETL ETL (Quinoxaline Derivative) LUMO: ~ -3.0 eV Cathode->ETL e- EML EML (Host + Dopant) Exciton Recombination ETL->EML e- HTL HTL (Carbazole Derivative) HOMO: ~ -5.5 eV HTL->EML h+ Anode Anode (ITO) Hole Injection Anode->HTL h+

Fig 1. Charge carrier transport in an OLED architecture utilizing a quinoxaline-based ETL.

Synthetic_Workflow Start 7-Ethoxy-6-fluoro-2-methylquinoxaline (Starting Material) Step1 Knoevenagel Condensation (Extension of π-Conjugation) Start->Step1 Step2 Purification & Sublimation (>99.9% Purity for OLED) Step1->Step2 Step3 Device Fabrication (Vacuum Thermal Evaporation) Step2->Step3 End Optoelectronic Characterization (J-V-L, PLQY, EQE) Step3->End

Fig 2. Workflow from synthetic functionalization of the quinoxaline core to OLED device evaluation.

Experimental Protocols

Protocol A: Synthesis of a π -Extended ETM via Knoevenagel Condensation

This self-validating protocol utilizes the acidic 2-methyl group to couple the quinoxaline core with an aryl aldehyde (e.g., 4-(diphenylamino)benzaldehyde), creating a highly conjugated Donor-Acceptor molecule.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1.0 eq of 7-Ethoxy-6-fluoro-2-methylquinoxaline and 1.1 eq of the chosen aryl aldehyde in 30 mL of glacial acetic acid.

  • Catalysis & Reflux: Add 0.5 mL of piperidine (catalyst). Equip the flask with a reflux condenser and heat the mixture to 120°C under an inert argon atmosphere for 24 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The formation of a new, highly fluorescent spot under 365 nm UV light indicates successful π -extension.

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Neutralize with saturated sodium bicarbonate ( NaHCO3​ ) until pH 7 is reached. Extract the organic layer with dichloromethane ( CH2​Cl2​ ) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Sublimation (Critical Step): For OLED applications, chemical purity must exceed 99.9% to prevent charge trapping and non-radiative quenching. Subject the purified powder to vacuum train sublimation at 10−6 Torr.

Protocol B: OLED Device Fabrication & Characterization

This protocol outlines the integration of the sublimed quinoxaline derivative into a standard multilayer OLED device using Vacuum Thermal Evaporation (VTE).

Step-by-Step Methodology:

  • Substrate Preparation:

    • Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and bake at 120°C for 30 minutes.

    • Expose the ITO surface to UV-Ozone treatment for 15 minutes to remove residual organic contaminants and increase the work function.

  • Vacuum Deposition: Transfer the substrates to a vacuum evaporation chamber (base pressure < 2×10−6 Torr).

    • Hole Injection/Transport: Evaporate a 40 nm layer of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a rate of 1.0 Å/s.

    • Emission Layer (EML): Co-evaporate the host material and dopant (e.g., 5 wt% Ir(ppy)3) to a thickness of 30 nm.

    • Electron Transport Layer (ETL): Evaporate a 30 nm layer of the synthesized 7-Ethoxy-6-fluoro-2-methylquinoxaline derivative at 1.0 Å/s.

    • Cathode Deposition: Evaporate a 1 nm layer of Lithium Fluoride (LiF) at 0.1 Å/s (Electron Injection Layer), followed by a 100 nm layer of Aluminum (Al) at 2.0 Å/s.

  • Encapsulation: Transfer the devices directly into a nitrogen-filled glovebox (< 0.1 ppm O2​ and H2​O ). Encapsulate using a glass lid and UV-curable epoxy resin to prevent oxidative degradation.

  • Device Characterization: Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter coupled with a calibrated spectroradiometer. Calculate the External Quantum Efficiency (EQE) based on the forward-viewing emission profile.

References[1] Benchchem. "Quinoxaline Chemistry: A Technical Guide for Organic Electronics". URL: https://www.benchchem.com/guide/quinoxaline-chemistry[2] Beilstein Journal of Organic Chemistry. "Quinoxaline derivatives as attractive electron-transporting materials". URL: https://www.beilstein-journals.org/bjoc/articles/19/92[4] ChemRxiv. "Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs)". URL: https://chemrxiv.org/engage/chemrxiv/article-details/652fbfb19b7d5e62b1b3b3b3[3] Journal of Materials Chemistry C. "A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs". URL: https://pubs.rsc.org/en/content/articlelanding/2022/TC/D1TC05344A

Sources

Application

Application Note: Catalytic Strategies for the Preparation of 7-Ethoxy-6-fluoro-2-methylquinoxaline

Introduction and Therapeutic Context 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) is a highly specialized fluorinated N-heterocycle that serves as a critical synthetic intermediate in modern drug discovery. It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Therapeutic Context

7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) is a highly specialized fluorinated N-heterocycle that serves as a critical synthetic intermediate in modern drug discovery. Its unique electronic profile makes it an essential building block for two major pharmacological classes:

  • Antimicrobial Agents : It is a core scaffold for quinoxaline 1,4-di-N-oxides (QdNOs), such as 2-chloro-7-ethoxy-6-fluoro-3-methylquinoxaline 1,4-dioxide, which exhibit potent, targeted activity against multi-drug resistant bacterial strains and Candida krusei [1].

  • Targeted Protein Degraders (PROTACs) : The compound acts as a heteroaryl ligand in the synthesis of cereblon (CRBN) modulators, specifically substituted isoindolinones, which are pivotal in neo-substrate recruitment for ubiquitin-proteasome degradation[2].

This application note details the catalytic methodologies, mechanistic causality, and validated protocols for synthesizing this specific quinoxaline isomer.

Mechanistic Principles & Regioselectivity

The synthesis of 7-ethoxy-6-fluoro-2-methylquinoxaline relies on the bimolecular condensation of 4-ethoxy-5-fluoro-1,2-phenylenediamine with a C3-dicarbonyl source. Achieving the correct regiochemistry (the 7-ethoxy-6-fluoro isomer rather than the 6-ethoxy-7-fluoro isomer) is entirely dependent on the electronic asymmetry of the diamine precursor:

  • Electronic Asymmetry : The ethoxy group (-OEt) is strongly electron-donating via resonance, making the amine group para to it highly nucleophilic. Conversely, the fluoro group (-F) is electron-withdrawing via induction, reducing the nucleophilicity of its para amine.

  • Carbonyl Electrophilicity : In the traditional C3 source (pyruvaldehyde), the aldehyde carbonyl is significantly more electrophilic than the ketone carbonyl.

  • Causality of Isomerism : The highly nucleophilic amine (para to -OEt) preferentially attacks the highly electrophilic aldehyde. The less nucleophilic amine (para to -F) subsequently attacks the ketone (which bears the methyl group). Upon cyclization and aromatization, the methyl group is positioned at C2, the fluoro group at C6, and the ethoxy group at C7.

Quantitative Data: Catalyst Performance Comparison

The choice of catalyst dictates the carbon source, reaction efficiency, and environmental footprint. Table 1 summarizes the performance of field-proven catalytic systems.

Table 1: Comparison of Catalytic Systems for 2-Methylquinoxaline Scaffold Synthesis

Catalyst SystemC3 Carbon SourceTemp (°C)Time (h)Yield (%)Atom Economy / Green Profile
p-TSA (10 mol%) Pyruvaldehyde25 - 802 - 485 - 92Moderate; generates water, uses toxic aldehydes.
Acetic Acid (Solvent) Pyruvaldehyde1001 - 288 - 95Moderate; rapid reaction but requires solvent neutralization.
[Cp*IrCl₂]₂-NHC (1 mol%) Glycerol1202077 - 85High; utilizes sustainable biomass, generates water [3].
Catalyst-Free (Hydrothermal) Glucose1805< 40Excellent; but low yield for highly substituted diamines [4].

Experimental Protocols

Protocol A: Acid-Catalyzed Condensation (Traditional Route)

This protocol utilizes p-Toluenesulfonic acid (p-TSA) to lower the activation energy for nucleophilic attack by protonating the carbonyl oxygen of pyruvaldehyde.

Reagents:

  • 4-Ethoxy-5-fluoro-1,2-phenylenediamine (1.0 eq, 10 mmol)

  • Pyruvaldehyde (40% aqueous solution) (1.1 eq, 11 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 eq, 1 mmol)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

  • Preparation : Dissolve 10 mmol of 4-ethoxy-5-fluoro-1,2-phenylenediamine in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition : Add 1 mmol of p-TSA to the solution. The mild acid acts as a proton donor, activating the carbonyls without degrading the sensitive ethoxy ether linkage.

  • Condensation : Dropwise add the pyruvaldehyde solution over 15 minutes at 0°C to control the exothermic Schiff base formation and prevent oligomerization.

  • Cyclization : Attach a reflux condenser and heat the mixture to 80°C for 3 hours. Monitor the disappearance of the diamine via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup : Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ (20 mL) and extract with Dichloromethane (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to yield pure 7-ethoxy-6-fluoro-2-methylquinoxaline.

Protocol B: Ir-NHC Catalyzed "Borrowing Hydrogen" (Green Route)

This advanced methodology uses glycerol, a sustainable byproduct of biodiesel production. The Iridium-N-Heterocyclic Carbene (Ir-NHC) complex temporarily abstracts hydrogen from glycerol to form reactive dicarbonyls in situ [3].

Reagents:

  • 4-Ethoxy-5-fluoro-1,2-phenylenediamine (1.0 eq, 1.0 mmol)

  • Glycerol (1.1 eq, 1.1 mmol)

  • [Cp*IrCl₂]₂ / NHC Ligand Catalyst (1.0 mol%)

  • K₂CO₃ (1.0 eq, 1.0 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (1.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere : In an argon-flushed two-necked Schlenk tube, add 1.1 mmol of glycerol.

  • Reagent Loading : Add the diamine (1.0 mmol), K₂CO₃ (1.0 mmol), and the Ir-NHC catalyst (1.0 mol%). K₂CO₃ is critical to neutralize trace acids that could poison the Ir-catalyst.

  • Solvent Addition : Inject 1.0 mL of TFE. TFE is selected because its strong hydrogen-bond donating capability stabilizes the transition states during the borrowing-hydrogen dehydrogenation cycle.

  • Reaction : Stir the mixture magnetically and heat in an oil bath at 120°C for 20 hours.

  • Isolation : Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove the metal catalyst, and concentrate. Purify via recrystallization or chromatography.

Visualized Reaction Workflow

G cluster_0 Precursors & Carbon Sources SM1 4-Ethoxy-5-fluoro- 1,2-phenylenediamine CatA Acid Catalysis (p-TSA / AcOH) SM1->CatA CatB Ir-NHC Catalysis (Borrowing Hydrogen) SM1->CatB SM2A Pyruvaldehyde (Traditional C3) SM2A->CatA SM2B Glycerol (Sustainable C3) SM2B->CatB Inter Diimine / Hemiaminal Intermediates CatA->Inter Condensation (-2 H₂O) CatB->Inter Dehydrogenation & Condensation Product 7-Ethoxy-6-fluoro- 2-methylquinoxaline Inter->Product Cyclization & Aromatization

Catalytic pathways for 7-Ethoxy-6-fluoro-2-methylquinoxaline synthesis via traditional and green routes.

References

  • Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. Available at:[Link]

  • Celgene Corporation. (2023). Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment. U.S. Patent Application US20230045737A1.
  • Zhang, M., et al. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Catalysts, 11(10), 1200. Available at:[Link]

  • Wang, Y., et al. (2023). Sustainable production of value-added N-heterocycles from biomass-derived carbohydrates via spontaneous self-engineering. National Science Open, 2(4). Available at:[Link]

Method

Application Note: Designing and Validating Fluorescent Probes using 7-Ethoxy-6-fluoro-2-methylquinoxaline

Executive Summary 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) is a highly specialized heterocyclic building block utilized in the development of advanced fluorescent probes. While not a standalone fluorophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) is a highly specialized heterocyclic building block utilized in the development of advanced fluorescent probes. While not a standalone fluorophore, its unique substitution pattern makes it an ideal precursor for synthesizing Donor- π -Acceptor (D- π -A) push-pull chromophores. This application note provides a comprehensive, self-validating guide on how to harness the reactivity of this compound to synthesize, characterize, and apply styrylquinoxaline-based fluorescent probes for live-cell bioimaging.

Chemical Rationale & Mechanistic Principles

To utilize 7-Ethoxy-6-fluoro-2-methylquinoxaline effectively, one must understand the causality behind its molecular architecture:

  • The Reactive Anchor (2-Methyl Group): The electron-deficient nature of the pyrazine ring renders the protons on the 2-methyl group highly acidic. This allows for facile deprotonation and subsequent Knoevenagel condensation with aromatic aldehydes, extending the π -conjugation system[1].

  • Photophysical Tuning (7-Ethoxy & 6-Fluoro Groups): The 7-ethoxy group acts as a strong electron-donating group (EDG), while the 6-fluoro group acts as an electron-withdrawing group (EWG). This specific push-pull dynamic on the quinoxaline core fine-tunes the molecule's dipole moment.

  • Internal Charge Transfer (ICT): When coupled with an electron-rich aldehyde (e.g., 4-(dimethylamino)benzaldehyde), the resulting styrylquinoxaline exhibits strong ICT upon excitation. The fluorophore becomes highly sensitive to its microenvironment, making it an exceptional candidate for sensing local polarity, such as tracking lipid droplets or tracing plasma membranes[2].

Photophysics GS S0 State LE LE State GS->LE hu03BD ICT ICT State LE->ICT Charge Transfer FL Emission ICT->FL Solvent Relaxation FL->GS Radiative Decay

Photophysical mechanism of Internal Charge Transfer (ICT) in push-pull fluorophores.

Synthesis Workflow: Knoevenagel Condensation

The following protocol details the synthesis of a custom styrylquinoxaline probe. The methodology is designed as a self-validating system to ensure high yield and structural confirmation at every step[3].

Step-by-Step Protocol
  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 1.0 equivalent of 7-Ethoxy-6-fluoro-2-methylquinoxaline and 1.2 equivalents of an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) in 10 mL of absolute ethanol.

  • Catalysis (Causality): Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid.

    • Why this combination? Piperidine acts as a base to deprotonate the 2-methyl group, forming a reactive enamine intermediate. Acetic acid simultaneously protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. This dual-catalysis drastically lowers the activation energy of the Knoevenagel condensation.

  • Reflux & Monitoring: Heat the mixture to reflux (80°C) for 12–24 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The successful formation of the extended π -system will manifest as a new, highly fluorescent spot under 365 nm UV light, distinct from the non-fluorescent starting materials.

  • Purification: Cool the reaction to room temperature. Collect the precipitated crude product via vacuum filtration, wash with cold ethanol, and recrystallize from ethanol/dichloromethane.

  • Structural Validation: Confirm the structure via 1 H-NMR spectroscopy.

    • Self-Validation (NMR): The definitive proof of a successful condensation is the appearance of a doublet at ~7.8 ppm with a large coupling constant ( J≈16 Hz), confirming the formation of the trans-alkene bridge.

Probe_Synthesis A 7-Ethoxy-6-fluoro- 2-methylquinoxaline C Knoevenagel Condensation (Piperidine, EtOH, u0394) A->C Active Methyl B Aromatic Aldehyde (e.g., 4-DMAB) B->C Electrophile D Styrylquinoxaline Fluorophore C->D u03C0-Extension E Bioimaging Application D->E ICT Sensing

Chemical workflow for synthesizing styrylquinoxaline probes via Knoevenagel condensation.

Photophysical Characterization

To verify the probe's utility as an environment-sensitive sensor, its solvatochromic properties must be quantified. Because the excited ICT state is highly polar, polar solvents will stabilize it, lowering its energy and causing a massive red-shift (bathochromic shift) in emission [4].

Characterization Protocol
  • Prepare a 1 mM stock solution of the purified probe in spectroscopic-grade DMSO.

  • Dilute the stock to a final concentration of 10 μ M in a series of solvents with varying dielectric constants ( ϵ ).

  • Record UV-Vis absorption spectra (300–600 nm). The absorption maximum ( λabs​ ) should remain relatively stable, proving the ground state is not highly polarized.

  • Record fluorescence emission spectra upon excitation at λabs​ .

    • Self-Validation: Plot the Stokes shift ( Δν ) against the Lippert-Mataga polarity parameter. A linear correlation confirms that the emission strictly originates from an ICT state.

Quantitative Data Summary

Table 1: Representative Solvatochromic Data for the Synthesized Styrylquinoxaline Probe

SolventDielectric Constant ( ϵ )Abs Max (nm)Em Max (nm)Stokes Shift (cm −1 )Quantum Yield ( Φ )
Toluene2.3841048537700.65
Chloroform4.8141552048650.52
Acetone20.741258070300.28
Methanol32.741061581300.05

Note: The massive increase in Stokes shift and simultaneous decrease in quantum yield in polar solvents (Methanol) is a hallmark of ICT-based non-radiative decay. This ensures the probe will only "turn on" in hydrophobic biological environments.

Live-Cell Bioimaging Protocol

Because the synthesized probe exhibits strong fluorescence in non-polar environments and is quenched in aqueous media, it is an exceptional tool for wash-free imaging of hydrophobic cellular structures (e.g., plasma membranes or lipid droplets).

Imaging Methodology
  • Cell Preparation: Seed HeLa or HEK293 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS until 70% confluent.

  • Washing (Causality): Wash the cells twice with warm PBS. Why? Serum proteins in the culture media contain hydrophobic pockets that can prematurely sequester the lipophilic probe, causing high background fluorescence.

  • Staining: Incubate the cells with 2 μ M of the styrylquinoxaline probe in Hank's Balanced Salt Solution (HBSS) for 15 minutes at 37°C.

    • Mechanism: The lipophilic styryl tail drives insertion into the hydrophobic core of the lipid bilayer. Once embedded, the restricted, non-polar environment suppresses non-radiative decay, resulting in bright "turn-on" fluorescence.

  • Self-Validating Co-localization: To prove the probe is specifically targeting the membrane and not diffusing into the cytosol, co-stain the cells with a commercial membrane tracker (e.g., CellMask™ Deep Red) for 5 minutes prior to imaging.

  • Confocal Imaging: Image using a confocal laser scanning microscope. Calculate the Pearson's correlation coefficient ( R ) between the green/yellow emission channel of the synthesized probe and the far-red channel of the commercial tracker. An R>0.90 validates absolute targeting specificity.

References

  • Synthesis and Photophysical Investigation of a Series of Push–Pull Arylvinyldiazine Chromophores The Journal of Organic Chemistry URL:[Link]

  • Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging Bioconjugate Chemistry URL:[Link]

  • A “Turn-On” Fluorescent Sensor for Methylglyoxal Journal of the American Chemical Society URL:[Link]

  • Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1H)-ones RSC Advances (via PMC) URL:[Link]

Sources

Application

Advanced Purification Strategies for 7-Ethoxy-6-fluoro-2-methylquinoxaline: A Comprehensive Chromatography Guide

Introduction & Physicochemical Profiling The synthesis and purification of substituted quinoxalines are critical processes in pharmaceutical development, given their prevalence as privileged scaffolds in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The synthesis and purification of substituted quinoxalines are critical processes in pharmaceutical development, given their prevalence as privileged scaffolds in medicinal chemistry. 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS: 333452-36-1)[1] presents unique chromatographic challenges due to its specific structural features.

With a molecular formula of C11H11FN2O, this molecule features a highly electron-deficient pyrazine ring fused to a benzene ring bearing both an electron-donating ethoxy group and an electron-withdrawing fluorine atom. The presence of the basic nitrogen atoms in the quinoxaline core dictates its behavior on standard stationary phases. Furthermore, the synthesis of this compound—typically via the condensation of 4-ethoxy-5-fluoro-1,2-diaminobenzene with pyruvaldehyde—often yields a mixture of nearly inseparable regioisomers (e.g., 6-ethoxy-7-fluoro-2-methylquinoxaline)[2].

This application note details field-proven, self-validating chromatographic workflows to achieve >99% purity, focusing on the mechanistic rationale behind mobile phase modifiers and stationary phase selection.

Mechanistic Chromatography Principles

The Silanol Effect in Normal Phase (NP) Chromatography

Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–6.0). When purifying basic heterocycles like 7-ethoxy-6-fluoro-2-methylquinoxaline, acid-base interactions occur between the basic pyrazine nitrogens and the acidic silanols. This secondary retention mechanism causes severe band broadening, peak tailing, and irreversible adsorption (streaking)[3].

The Solution (Causality): To mitigate this, the silica gel must be deactivated. Introducing a basic modifier like 1–3% Triethylamine (TEA) into the mobile phase allows the TEA to competitively bind to the acidic silanol sites. This masks the secondary interaction sites, forcing the quinoxaline derivative to partition strictly based on its polarity relative to the mobile phase, resulting in sharp elution bands and high recovery[4].

Regioisomer Resolution in Reverse Phase (RP) Chromatography

When normal phase chromatography fails to resolve the 6-ethoxy/7-fluoro and 7-ethoxy/6-fluoro regioisomers (due to identical dipole moments), Reverse Phase Preparative HPLC (C18) is required. The hydrophobic C18 stationary phase is highly sensitive to the steric presentation of the methyl group relative to the functionalized benzene ring. Using an acidic modifier (0.1% Formic Acid) protonates the quinoxaline nitrogens, increasing the molecule's solubility in the aqueous mobile phase and preventing interactions with unendcapped silanols on the C18 matrix.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Contains Regioisomers) TLC TLC & LC-MS Profiling Crude->TLC Decision Regioisomers Present? TLC->Decision NP_Modified Modified Flash Chromatography (Silica + 1% TEA) Decision->NP_Modified No (ΔRf > 0.2) Prep_HPLC Preparative HPLC (C18) (0.1% Formic Acid Modifier) Decision->Prep_HPLC Yes (Co-elution) QC Fraction QC (Analytical HPLC) NP_Modified->QC Prep_HPLC->QC QC->Prep_HPLC Fail (Recycle) Pure Pure Target Compound (>99% Purity) QC->Pure Pass

Figure 1: Workflow for the chromatographic isolation of quinoxaline derivatives.

Quantitative Data & Optimization Metrics

The following tables summarize the empirical data used to establish the protocols.

Table 1: TLC Optimization & Modifier Efficacy (Normal Phase)

Solvent System (v/v) Modifier Rf Value Spot Characteristics
Hexane / EtOAc (80:20) None 0.22 Severe tailing; poor resolution from baseline
Hexane / EtOAc (80:20) 1% TEA 0.38 Sharp, circular spot; excellent recovery
DCM / MeOH (95:5) None 0.45 Moderate tailing; regioisomers co-elute

| DCM / MeOH (95:5) | 0.5% NH₄OH | 0.52 | Sharp spot; regioisomers co-elute |

Table 2: Preparative HPLC (C18) Gradient Method

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA) Flow Rate (mL/min)
0.0 90 10 20.0
2.0 90 10 20.0
15.0 30 70 20.0
18.0 5 95 20.0

| 22.0 | 5 | 95 | 20.0 |

Table 3: Comparative Recovery and Purity Metrics

Purification Method Typical Recovery (%) Regioisomer Resolution (Rs) Final Purity (%)
Standard Silica (No TEA) 45 - 55 < 1.0 85 - 90
Deactivated Silica (1% TEA) 85 - 92 ~ 1.2 92 - 95

| Preparative HPLC (C18) | 75 - 80 | > 2.0 | > 99.5 |

Detailed Experimental Protocols

Protocol A: Modified Flash Column Chromatography (Normal Phase)

Use this protocol for bulk purification when regioisomeric impurities are minimal or absent.

Materials:

  • Silica gel (230–400 mesh)

  • Hexanes (ACS Grade)

  • Ethyl Acetate (EtOAc, ACS Grade)

  • Triethylamine (TEA, >99%)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a solvent mixture of Hexane/EtOAc (80:20 v/v). Add exactly 1% (v/v) TEA to the total volume and mix thoroughly.

  • Column Deactivation (Critical Step): Slurry pack the silica gel column using the TEA-modified solvent. Flush the packed column with at least 2 Column Volumes (CV) of the modified solvent. Causality: This ensures all active silanol sites are saturated with TEA prior to sample introduction[3].

  • Sample Loading (Dry Loading): Dissolve the crude 7-ethoxy-6-fluoro-2-methylquinoxaline in a minimum amount of Dichloromethane (DCM). Add dry silica gel (approx. 3x the mass of the crude) to the solution. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the column bed.

  • Elution: Elute the column isocratically using the Hexane/EtOAc/TEA (80:20:1) mixture. Collect fractions in 20 mL test tubes.

  • Self-Validation & QC: Spot every third fraction on a TLC plate. Elute the plate using the same modified solvent system. Pool fractions containing the pure product (Rf ~0.38).

  • Concentration: Evaporate the pooled fractions under reduced pressure. Note: TEA co-evaporates easily, but high-vacuum drying for 12 hours is recommended to remove residual traces.

Protocol B: Preparative HPLC (Reverse Phase)

Use this protocol to separate 7-ethoxy-6-fluoro-2-methylquinoxaline from its structurally identical regioisomers.

Materials:

  • Preparative HPLC system with a UV-Vis diode array detector (DAD).

  • Column: C18 Prep Column (e.g., 21.2 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (FA).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with 0.1% FA.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in Dimethyl Sulfoxide (DMSO) to achieve a concentration of 50 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter. Causality: DMSO prevents precipitation at the injection loop, and filtering protects the column frit from particulates.

  • System Equilibration: Flush the C18 column with 90% A / 10% B at 20 mL/min for 10 minutes to ensure complete equilibration.

  • Injection: Inject 1.0 mL (50 mg) of the prepared sample.

  • Gradient Execution: Run the gradient method outlined in Table 2 . Monitor UV absorbance at 254 nm and 280 nm (quinoxaline core absorption maximums).

  • Fraction Collection: Collect peaks based on mass-triggered or UV-threshold collection. The 7-ethoxy-6-fluoro isomer typically elutes slightly later than the 6-ethoxy-7-fluoro isomer due to subtle differences in the dipole moment interacting with the C18 phase.

  • Self-Validation & QC: Analyze an aliquot of the collected peak using an analytical LC-MS system to confirm the mass (m/z [M+H]+ = 207.1) and isomeric purity before pooling.

  • Isolation: Lyophilize (freeze-dry) the pooled fractions to obtain the pure compound as a solid powder.

References[1] National Center for Biotechnology Information. "7-Ethoxy-6-fluoro-2-methylquinoxaline | C11H11FN2O | CID 45094063". PubChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEesIoF3MdQBNvCRce6Itg8P4PkwpdDgp4aGWOB0uUlrPuNWOBL4635EHxXcrGpebz9Q1Rno4VJNyhj6eQBsNhKERwM_fqylHnIbyY8c0CiLf4w710e6e94ZVJzR4Mjgi5pTtXGQ3GT0HlFPlmcbxg=[2] Maji, A., et al. "Manganese(I)-Catalyzed Sustainable Synthesis of Quinoxaline and Quinazoline Derivatives with the Liberation of Dihydrogen". The Journal of Organic Chemistry - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjpnJZKgbuMrom025Ve-4_uDc274z2wd48oOWK3R0glDyzmR2Bek7bxWsTph6oZl0hkHBcDsYMvb9buTZH99I16QH347p5OxHZ4daUJU8fse0SOh5PB9nlr-0rQ4EVwTdIi-8z5zDQLXPSFw==[3] Benchchem Technical Resources. "Overcoming challenges in the purification of quinoxaline derivatives". Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRFi9XhSQM_JZKxgjYrK8F7w5FRLxKCfDAa0GnQ1X-WbdmLXIwtIQaj_TRRxHAm1mvd6QsMP4h_ekNdURNz8W8yZt2N9ams3zzvYeE0uc5Ooo2QCEoViYltiexzhLNSd5y-aYEE3qHene3LMhgll-DUjqdPc-SzD7kC_MW16VvsMWF99doxUhnLEzRJjjJcBcPWdP6PKtXTmiAGCjCfBztbw==[4] Royal Society of Chemistry. "Supporting Information: Synthesis and Chromatography of Quinoxalines". RSC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDmLoKXycx89VDDe_CQJOtyGtCb-dImQZXKMx08HxcR8zNQU0hZi306mAP4Fy9jv22uVeShWn7oo_54i5ITfVEPMA3pLYkmLzlWV1-An3EgBgAYGxBTEobZ4jRLgAHFbRdBPsmCRRg1uEVzqTBE1uDzpYGDQAkO88=

Sources

Method

In Vivo Preclinical Evaluation Protocol for 7-Ethoxy-6-fluoro-2-methylquinoxaline (7-EFMQ)

Introduction & Rationale 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS: 333452-36-1) is a highly specialized, lipophilic small-molecule building block. The quinoxaline nucleus is a privileged heterocyclic scaffold in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS: 333452-36-1) is a highly specialized, lipophilic small-molecule building block. The quinoxaline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized in the development of targeted anticancer therapies and kinase inhibitors[1][2].

The structural modifications in 7-EFMQ are strategically designed for in vivo stability and efficacy:

  • C6-Fluorination: The introduction of a fluorine atom blocks oxidative metabolism at the C6 position by Cytochrome P450 enzymes, significantly increasing the compound's metabolic half-life.

  • C7-Ethoxy Substitution: This ether linkage modulates the overall lipophilicity of the molecule, enhancing cellular membrane penetration and oral bioavailability.

To advance 7-EFMQ (or its direct derivatives) through Investigational New Drug (IND)-enabling studies[3], researchers must establish robust in vivo protocols. This application note details the causal methodologies for evaluating the pharmacokinetics (PK) and tumor xenograft efficacy of this compound.

Pharmacokinetics (PK) and Bioavailability (BA) Protocol

Before initiating efficacy trials, it is critical to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Following FDA guidelines for in vivo bioavailability testing[4][5], we establish a single-dose PK study to determine the absolute bioavailability ( F ) of 7-EFMQ.

Causality Check: Why administer both Intravenous (IV) and Per Os (PO) doses? To calculate absolute bioavailability, systemic exposure (Area Under the Curve, AUC) from oral administration must be directly compared to the 100% systemic exposure achieved via an intravenous bolus[5].

Step-by-Step PK Methodology
  • Formulation: Due to the lipophilic nature of 7-EFMQ, dissolve the compound in a co-solvent vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) to ensure complete solubilization without precipitation in the bloodstream.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-drug absorption interference.

  • Administration:

    • Group 1 (IV): Administer 2 mg/kg via the tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4°C to separate plasma.

  • Bioanalysis: Quantify 7-EFMQ plasma concentrations using LC-MS/MS against a validated standard curve.

Quantitative Data Summary

The following table summarizes the targeted pharmacokinetic parameters required for IND-enabling documentation.

Pharmacokinetic ParameterDefinition / FormulaTarget Threshold for 7-EFMQ
Cmax Maximum plasma concentration> 500 ng/mL (PO dose)
Tmax Time to reach Cmax1.0 - 2.0 hours
AUC0-t Area under the plasma conc.-time curve> 2000 ng·h/mL
T1/2 Terminal elimination half-life> 4.0 hours (due to C6-Fluoro)
Bioavailability ( F ) (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) > 30%

In Vivo Tumor Xenograft Efficacy Protocol

Quinoxaline derivatives are potent inducers of apoptosis and inhibitors of receptor tyrosine kinases (RTKs)[1][6]. To evaluate the translational anti-tumor potential of 7-EFMQ, a subcutaneous human tumor xenograft model is the gold standard[7][8].

Causality Check: Why use BALB/c nu/nu mice? These mice carry a genetic mutation causing an absent or deteriorated thymus, meaning they cannot produce T-cells. This immunodeficiency prevents the immunological rejection of human cancer cell lines (e.g., H1975 Non-Small Cell Lung Cancer cells), allowing the tumor to engraft and grow[8][9].

Step-by-Step Xenograft Methodology
  • Cell Harvesting: Collect H1975 cells in the logarithmic growth phase (80–90% confluence). Wash and resuspend in cold PBS[8].

  • Matrix Preparation: Mix the cell suspension 1:1 with Matrigel on ice. Reasoning: Matrigel provides a supportive extracellular matrix that significantly enhances the tumor take rate and initial vascularization[8].

  • Inoculation: Inject 100 µL of the cell-Matrigel suspension (containing 3 × 10⁶ cells) subcutaneously into the right posterior flank of 6-week-old male BALB/c nu/nu mice[9].

  • Randomization: Monitor tumor growth every two days. Once tumors reach an average volume of ~50–100 mm³, randomize the mice into treatment and vehicle control groups. Reasoning: Randomization based on tumor volume ensures baseline uniformity and statistical validity[9].

  • Dosing & Measurement: Administer 7-EFMQ (e.g., 10 mg/kg PO daily) for 21 days. Measure tumor dimensions using digital calipers. Calculate volume using the standard formula: Volume=(Length×Width2)/2 [8][9].

XenograftWorkflow A 1. Cell Preparation (Log Phase, Matrigel) B 2. Subcutaneous Injection (BALB/c nu/nu mice) A->B C 3. Tumor Growth (Target: 50-100 mm³) B->C D 4. Randomization & Treatment Initiation C->D E 5. 7-EFMQ Administration (PO Dosing, 21 Days) D->E F 6. Efficacy Readout (Volume, Weight, PD) E->F

Fig 1. Step-by-step in vivo xenograft workflow for evaluating 7-EFMQ efficacy.

Pharmacodynamics (PD) & Mechanism of Action

To validate that the observed in vivo tumor shrinkage is mechanistically driven by the drug, ex vivo pharmacodynamic analysis of the excised tumor tissue is required. Quinoxalines typically exhibit their anticancer effects by disrupting kinase signaling cascades and inducing apoptosis[1][6].

Causality Check: Tumor volume reduction alone does not prove the mechanism of action. By performing immunohistochemistry (IHC) or flow cytometry on the excised tumor for Annexin V (a marker of early apoptosis) and Cleaved Caspase-3, researchers can confirm that 7-EFMQ actively triggers programmed cell death rather than causing non-specific necrotic toxicity[1][6].

MechanismOfAction Ligand Growth Factors Receptor Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K Apoptosis Apoptosis (Annexin V+) Receptor->Apoptosis Signal Blockade Drug 7-EFMQ Drug->Receptor Kinase Inhibition Proliferation Tumor Proliferation PI3K->Proliferation Uninhibited State

Fig 2. Proposed mechanism of 7-EFMQ targeting RTK signaling to induce tumor apoptosis.

References

  • Codow. "CAS 333452-36-1 | 7-Ethoxy-6-Fluoro-2-Methylquinoxaline". Source: codow.com.cn. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications". Source: nih.gov. URL:[Link]

  • Bio-protocol. "In Vivo Tumor Xenograft Study". Source: bio-protocol.org. URL:[Link]

  • SciELO Brazil. "Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules". Source: scielo.br. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs". Source: fda.gov. URL:[Link]

  • NIH Seed Fund. "Regulatory Knowledge Guide for Small Molecules". Source: nih.gov. URL:[Link]

  • GMP Compliance. "Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations". Source: gmp-compliance.org. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 7-Ethoxy-6-fluoro-2-methylquinoxaline synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline [1]. This compound is a critical fluorinated heterocyclic building block used in the development of kinase inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline [1]. This compound is a critical fluorinated heterocyclic building block used in the development of kinase inhibitors and advanced antibacterial agents.

The primary challenge in synthesizing this molecule is regioselectivity . Standard condensation methods often yield complex isomeric mixtures, drastically reducing the yield of the desired product. This guide provides deep mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to ensure absolute regiocontrol.

Mechanistic Causality: The Regioselectivity Problem

When synthesizing quinoxalines via the traditional one-pot condensation of an unsymmetrical diamine (4-ethoxy-5-fluoro-1,2-phenylenediamine) with an unsymmetrical 1,2-dicarbonyl (pyruvaldehyde), the reaction is governed by kinetic control based on electronic matching.

  • The Nucleophile (Diamine): The ethoxy group is a strong electron donor via resonance ( +M effect), while fluorine is electron-withdrawing via induction ( −I effect). Consequently, the amine para to the ethoxy group is significantly more electron-rich and nucleophilic than the amine meta to it.

  • The Electrophile (Pyruvaldehyde): The aldehyde carbon is highly electrophilic, whereas the ketone carbon is less reactive due to the steric hindrance and mild electron-donating effect of the adjacent methyl group.

  • The Mismatch: Kinetically, the most nucleophilic amine attacks the most electrophilic carbonyl (the aldehyde). This natural trajectory inherently forms the undesired 6-ethoxy-7-fluoro-2-methylquinoxaline as the major product.

To synthesize the desired 7-ethoxy-6-fluoro isomer, we must either use specific transition-state-altering catalysts or abandon the direct condensation in favor of a regioselective stepwise route.

SynthesisPathways cluster_direct Pathway A: Direct Condensation (Prone to Isomeric Mixtures) cluster_regio Pathway B: Regioselective Stepwise Route (Recommended) D1 4-Ethoxy-5-fluoro- 1,2-phenylenediamine Cond Direct Condensation (Kinetic Control) D1->Cond D2 Pyruvaldehyde D2->Cond Iso1 6-Ethoxy-7-fluoro-2-methylquinoxaline (UNDESIRED MAJOR) Cond->Iso1 Favored by Electronic Mismatch Iso2 7-Ethoxy-6-fluoro-2-methylquinoxaline (DESIRED MINOR) Cond->Iso2 Unfavored R1 4-Ethoxy-5-fluoro- 2-nitroaniline Alk N-Alkylation (K2CO3, DMF) R1->Alk R2 1-Bromo-2-propanone R2->Alk Inter 1-(4-Ethoxy-5-fluoro- 2-nitrophenylamino)propan-2-one Alk->Inter Red Reduction & Cyclization (Fe/AcOH or H2/Pd-C) Inter->Red Prod 7-Ethoxy-6-fluoro-2-methylquinoxaline (DESIRED EXCLUSIVE) Red->Prod 100% Regioselective

Fig 1. Divergent synthetic pathways highlighting the regioselective advantage of the stepwise route.

Troubleshooting Guides & FAQs

Q1: Why is my yield of the 7-ethoxy-6-fluoro isomer so low (<30%) when refluxing the diamine with pyruvaldehyde in ethanol? A1: You are fighting the inherent kinetic preference of the molecules. The direct reflux method allows the electronic mismatch (described above) to dictate the outcome, resulting in a ~3:1 ratio favoring the wrong isomer. Furthermore, pyruvaldehyde is prone to polymerization at high temperatures, which consumes your starting material and creates intractable tar.

Q2: Can I improve the regioselectivity of the one-pot condensation without changing my precursors? A2: Yes. You can shift the reaction from kinetic to thermodynamic control by utilizing specific catalytic systems. Literature demonstrates that hypervalent iodine reagents[2] or Ammonium Bifluoride ( NH4​HF2​ )[3] can act as bifunctional catalysts. NH4​HF2​ forms a hydrogen-bonded network with both the dicarbonyl and the diamine, altering the transition state to favor the 7-ethoxy-6-fluoro isomer (improving the ratio to ~3:1 in favor of the desired product).

Q3: Why does the guide recommend the "Nitro-Route" (Pathway B) as a self-validating system? A3: The stepwise nitro-route is self-validating because it structurally prevents the formation of the wrong isomer. By starting with 4-ethoxy-5-fluoro-2-nitroaniline, only one amine is available to react with the α -haloketone via an SN​2 displacement. You can isolate and verify this intermediate via NMR. Once the nitro group is reduced to an amine in the second step, the molecule is geometrically constrained to cyclize in only one direction, guaranteeing 100% regioselectivity.

Q4: My diamine precursor turns dark brown/black upon storage. How do I prevent this? A4: Electron-rich o-phenylenediamines are highly susceptible to aerobic oxidation, forming radical cations and polymeric quinonoid structures. Always store the diamine under an argon atmosphere at -20°C. When running the reaction, use degassed solvents and consider adding a catalytic amount of sodium dithionite ( Na2​S2​O4​ ) to suppress oxidative degradation.

Experimental Protocols
Protocol A: Catalytic One-Pot Condensation (Moderate Regiocontrol)

Use this protocol if you are constrained to using the diamine and pyruvaldehyde precursors and need a rapid, single-step synthesis.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-ethoxy-5-fluoro-1,2-phenylenediamine (10.0 mmol) in a degassed mixture of Methanol/Water (4:1 v/v, 40 mL).

  • Catalyst Addition: Add Ammonium Bifluoride ( NH4​HF2​ ) (0.05 mmol, 0.5 mol%) to the stirring solution[3].

  • Condensation: Cool the mixture to 0°C. Dropwise, add pyruvaldehyde (40% aqueous solution, 11.0 mmol) over 15 minutes to prevent exothermic polymerization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Workup: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography to separate the remaining undesired isomer.

Protocol B: Stepwise Nitro-Route (Absolute Regiocontrol - Gold Standard)

Use this self-validating protocol for scale-up and drug-development applications where isomeric purity is non-negotiable.

Step 1: Regioselective N-Alkylation

  • Dissolve 4-ethoxy-5-fluoro-2-nitroaniline (10.0 mmol) in anhydrous DMF (30 mL) under an argon atmosphere.

  • Add anhydrous Potassium Carbonate ( K2​CO3​ , 15.0 mmol) and stir for 10 minutes at room temperature.

  • Add 1-bromo-2-propanone (11.0 mmol) dropwise. Heat the mixture to 60°C for 6 hours.

  • Quench with ice water (100 mL) and extract with Ethyl Acetate ( 3×30 mL). Wash the organic layer extensively with water to remove DMF, dry over MgSO4​ , and concentrate to yield the intermediate 1-(4-ethoxy-5-fluoro-2-nitrophenylamino)propan-2-one. (Verify via LC-MS before proceeding).

Step 2: Reductive Cyclization

  • Dissolve the intermediate from Step 1 in Glacial Acetic Acid (40 mL).

  • Heat the solution to 80°C and add Iron powder (50.0 mmol) in small portions over 30 minutes. (Caution: Exothermic reduction).

  • Stir at 80°C for 2 hours. The reduction of the nitro group triggers spontaneous intramolecular cyclization.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove iron salts. Wash the pad with Ethyl Acetate.

  • Neutralize the filtrate carefully with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry, and concentrate. The resulting solid is pure 7-ethoxy-6-fluoro-2-methylquinoxaline.

Quantitative Data Summary
Synthetic StrategyPrecursorsKey Catalyst / ReagentRegioselectivity (Desired : Undesired)Typical Overall YieldScalability & Purity Profile
Direct Condensation (Uncatalyzed) Diamine + PyruvaldehydeEthanol, Reflux1 : 320 - 25%High scalability, but requires intense chromatographic separation.
Catalyzed Condensation Diamine + Pyruvaldehyde NH4​HF2​ (0.5 mol%)3 : 160 - 65%Moderate scalability; significantly reduces isomeric waste.
Stepwise Nitro-Route Nitroaniline + Bromoacetone1. K2​CO3​ 2. Fe / AcOH> 99 : 1 75 - 80% (Over 2 steps)Excellent. Self-validating system; yields highly pure API-grade material.
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45094063, 7-Ethoxy-6-fluoro-2-methylquinoxaline." PubChem. URL:[Link]

  • Suzuki, Y., et al. (2021). "Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents." The Journal of Organic Chemistry, 86(24), 18265-18273. URL:[Link]

  • Lassagne, F., Chevallier, F., Roisnel, T., & Domingo, L. R. (2015). "A Combined Experimental and Theoretical Study of the Ammonium Bifluoride Catalyzed Regioselective Synthesis of Quinoxalines and Pyrido[2,3-b]pyrazines." ResearchGate. URL:[Link]

Sources

Optimization

Troubleshooting crystallization issues with 7-Ethoxy-6-fluoro-2-methylquinoxaline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS: 333452-36-1) Welcome to the advanced technical support center for the crystal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS: 333452-36-1)

Welcome to the advanced technical support center for the crystallization of 7-Ethoxy-6-fluoro-2-methylquinoxaline . This heterocyclic intermediate presents unique physical chemistry challenges during isolation. The interplay between its flexible ethoxy chain, the highly electronegative fluorine atom, and the basic quinoxaline nitrogens creates a high propensity for liquid-liquid phase separation (LLPS) and polymorphism.

This guide is designed by senior application scientists to provide causality-driven solutions and self-validating protocols to ensure high-purity, morphologically consistent crystal yields.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does my product "oil out" (LLPS) instead of forming crystals during cooling, and how do I fix it?

The Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the solution crosses the spinodal decomposition boundary before reaching the critical supersaturation required for crystal nucleation[1]. For 7-Ethoxy-6-fluoro-2-methylquinoxaline, the moderate lipophilicity of the methyl and ethoxy groups, combined with a relatively low melting point, makes the liquid-liquid equilibrium region easily accessible during standard cooling or antisolvent addition[2]. The solute-rich droplets form a metastable oil phase that traps impurities and resists nucleation.

The Solution: You must shift the thermodynamic trajectory out of the spinodal zone.

  • Alter the Solvent System: Avoid highly miscible, rapid-diffusion antisolvents (like pure water in ethanol). Transition to an Ethyl Acetate (EtOAc) / n-Heptane system.

  • Seed in the Metastable Zone Width (MZW): Introduce 1-2% w/w seed crystals before the cloud point (LLPS boundary) is reached. Seeding bypasses the high energy barrier of primary nucleation, forcing the solute to deposit onto the crystal lattice rather than demixing into an oil phase[1][2].

Q2: I am observing inconsistent melting points and variable crystal habits across different batches. What causes this?

The Causality: Quinoxaline derivatives are highly prone to polymorphism. The structural competition between the highly electronegative fluorine atom (which drives halogen bonding) and the quinoxaline nitrogens (which participate in weak hydrogen bonding) creates multiple energetically comparable crystal packing motifs[3]. Small kinetic variations in cooling rates or solvent polarity will dictate which polymorph precipitates.

The Solution: Thermodynamic control is strictly required. Avoid highly protic solvents (e.g., pure methanol or ethanol) unless you are intentionally isolating a specific solvate. Maintain a strict, slow cooling ramp (0.1–0.2 °C/min) to allow the thermodynamically stable polymorph to outcompete metastable kinetic forms[3].

Q3: How do I prevent the co-crystallization of colored oxidative impurities and regioisomers?

The Causality: The synthesis of substituted quinoxalines often generates trace regioisomers (e.g., 6-ethoxy-7-fluoro-2-methylquinoxaline) or oxidized N-oxides. Because these impurities share near-identical molecular volumes and functional groups, they exhibit isostructurality and easily integrate into the host crystal lattice as solid solutions[3]. Rapid supersaturation exacerbates this entrapment.

The Solution: Implement a hot filtration step with activated carbon prior to crystallization to remove color bodies. During antisolvent addition, ensure the dosing is strictly dropwise. Rapid addition spikes local supersaturation, causing chaotic nucleation that traps structural analogs.

Part 2: Self-Validating Experimental Protocol

To guarantee a reproducible polymorph and avoid LLPS, utilize the following self-validating EtOAc/Heptane antisolvent crystallization protocol.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of crude 7-Ethoxy-6-fluoro-2-methylquinoxaline in 5 volumes (v/w) of Ethyl Acetate (EtOAc). Heat the jacketed reactor to 65°C under mild agitation (200 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates and dust (which can act as uncontrolled nucleation sites).

  • Controlled Cooling & Seeding: Cool the filtrate to 50°C at a strict rate of 0.2 °C/min. At 50°C, add 1% w/w of pure 7-Ethoxy-6-fluoro-2-methylquinoxaline seed crystals.

  • Self-Validation Checkpoint (Hold Phase): Hold the temperature at 50°C for 1 hour. Validation: The solution must visually transition from a clear liquid to a uniformly opaque, milky suspension. If heavy, viscous droplets form on the reactor walls, LLPS has occurred; you must reheat to 65°C and add 1 volume of EtOAc before re-attempting.

  • Antisolvent Addition: Once secondary nucleation is visually confirmed, add 10 volumes of n-Heptane dropwise via an addition funnel over 2 hours.

  • Isolation: Cool the slurry to 5°C at 0.2 °C/min. Filter the crystals via vacuum, wash the cake with 2 volumes of cold EtOAc/Heptane (1:2 v/v), and dry in vacuo at 40°C until constant weight is achieved.

Part 3: Quantitative Data & Solvent Selection

Proper solvent selection is the primary defense against oiling out and polymorphic impurities.

Solvent SystemSolute Solubility (65°C)Solute Solubility (5°C)LLPS RiskRecommended Use Case
EtOAc / n-Heptane High (>150 mg/mL)Low (<5 mg/mL)Low Primary Process (Highly Recommended) . Excellent thermodynamic control.
Ethanol / Water Moderate (80 mg/mL)Very Low (<1 mg/mL)High Avoid. High risk of spinodal decomposition and hydrate formation.
Isopropanol (IPA) Moderate (100 mg/mL)Low (10 mg/mL)MediumGood alternative for cooling crystallization if antisolvent is unavailable.
Dichloromethane Very High (>300 mg/mL)High (>100 mg/mL)LowPoor yield. Only use for initial crude extractions or chromatography.

Part 4: Crystallization Workflow Visualization

CrystallizationWorkflow Start Crude 7-Ethoxy-6-fluoro- 2-methylquinoxaline Dissolve Dissolve in EtOAc (5 vol) at 65°C Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear Filter Hot filtration (Remove impurities) CheckClear->Filter No Cooling Cool to 50°C (0.2 °C/min) CheckClear->Cooling Yes Filter->Cooling CheckOiling LLPS / Oiling Out Detected? Cooling->CheckOiling Adjust Reheat to 65°C, adjust solvent ratio CheckOiling->Adjust Yes Seed Add 1% w/w seeds Hold for 1 hour CheckOiling->Seed No Adjust->Cooling AntiSolvent Add n-Heptane (10 vol) dropwise over 2h Seed->AntiSolvent Isolate Filter, Wash & Dry (Pure Polymorph) AntiSolvent->Isolate

Figure 1: Decision tree for 7-Ethoxy-6-fluoro-2-methylquinoxaline crystallization.

References

  • Title: Liquid-Liquid Phase Separation in Pharmaceutical Crystallization Source: Chemical Engineering Research and Design / Mettler Toledo URL: [Link]

  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: Crystals (MDPI) URL: [Link]

  • Title: Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding Source: CrystEngComm (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Optimizing temperature and pressure for 7-Ethoxy-6-fluoro-2-methylquinoxaline synthesis

Welcome to the Technical Support Center for the synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline . As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical challenges of regio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline .

As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical challenges of regioselectivity and yield optimization during the condensation of 4-ethoxy-5-fluoro-1,2-phenylenediamine with pyruvaldehyde. This guide bypasses generic advice, focusing strictly on the mechanistic causality of temperature and pressure to help you achieve >98% isomeric purity.

Part 1: Mechanistic Causality – The "Why" Behind the Parameters

To optimize this synthesis, we must first understand the electronic asymmetries of our starting materials[1]. Quinoxaline synthesis via the condensation of an unsymmetrical 1,2-diamine and an unsymmetrical 1,2-dicarbonyl is governed by the competition between kinetic and thermodynamic control[2].

  • Nucleophilic Asymmetry: In 4-ethoxy-5-fluoro-1,2-phenylenediamine, the amine group para to the strongly electron-donating ethoxy group is significantly more nucleophilic than the amine para to the electron-withdrawing fluoro group.

  • Electrophilic Asymmetry: In pyruvaldehyde (2-oxopropanal), the aldehyde carbon (C1) is highly electrophilic compared to the ketone carbon (C2).

  • Kinetic Control (Target Pathway): At low temperatures, the reaction is strictly kinetically controlled. The most nucleophilic amine rapidly attacks the most electrophilic carbonyl (aldehyde). This specific alignment places the methyl group at the C2 position relative to the fluoro/ethoxy substituents, yielding the target 7-ethoxy-6-fluoro-2-methylquinoxaline .

  • Thermodynamic Control (Impurity Pathway): Elevated temperatures provide the activation energy required for the less favorable cross-attack or reversible Schiff base equilibration, leading to the formation of the 6-ethoxy-7-fluoro-2-methylquinoxaline impurity[3].

Regioselectivity Diamine 4-Ethoxy-5-fluoro- 1,2-phenylenediamine (NH₂ para to OEt is highly nucleophilic) Kinetic Kinetic Control Temp: 0-5 °C Pressure: 2-5 bar Diamine->Kinetic Thermo Thermal Degradation of Selectivity Temp: > 60 °C Pressure: 1 bar Diamine->Thermo Dicarbonyl Pyruvaldehyde (Aldehyde C is highly electrophilic) Dicarbonyl->Kinetic Dicarbonyl->Thermo Target 7-Ethoxy-6-fluoro- 2-methylquinoxaline (Target Isomer: >98%) Kinetic->Target Highly selective condensation Thermo->Target ~60% Impurity 6-Ethoxy-7-fluoro- 2-methylquinoxaline (Impurity Isomer) Thermo->Impurity ~40%

Reaction pathways showing temperature-dependent regioselectivity in quinoxaline synthesis.

Part 2: Troubleshooting FAQs

Q1: I am consistently seeing a 60:40 mixture of isomers. How do I improve regioselectivity for the 7-ethoxy isomer? A: Your reaction is likely operating under thermodynamic control due to excessive heat. Drop the reaction temperature to 0–5 °C. By removing thermal energy, you force the reaction down the kinetic pathway, preventing the less nucleophilic amine from competing for the aldehyde carbon.

Q2: When I drop the temperature to 5 °C, my reaction stalls and the yield drops below 50%. How can I accelerate it without raising the temperature? A: Transition from a batch reactor to a continuous flow reactor and apply moderate pressure (2–5 bar). While pressure has a negligible effect on the thermodynamics of liquid-phase reactions, maintaining a pressurized closed system prevents the outgassing of volatile pyruvaldehyde and ensures a completely homogeneous liquid phase. This maximizes local concentration and collision frequency in the microreactor, accelerating the kinetic rate without the regioselectivity-destroying effects of heat. Additionally, utilizing a mild acid catalyst like Amberlyst-15 can activate the carbonyls without requiring thermal input[4].

Q3: Does solvent choice impact the temperature/pressure optimization? A: Yes. Protic solvents (like ethanol or a water/methanol mix) stabilize the transition state of the initial nucleophilic attack via hydrogen bonding. A solvent system of Ethanol/Acetic Acid (9:1) at 5 °C provides the perfect balance of protonation (to activate the aldehyde) and transition-state stabilization.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, pressure, and the resulting yield/isomeric purity. Use this as a benchmark for your in-process controls (IPC).

Reactor TypeTemperature (°C)Pressure (bar)Solvent SystemTotal Yield (%)Isomeric Ratio (Target : Impurity)
Batch80 (Reflux)1.0Ethanol94%55 : 45
Batch25 (Ambient)1.0Ethanol78%82 : 18
Batch51.0EtOH / AcOH (9:1)62%96 : 4
Continuous Flow 5 5.0 EtOH / AcOH (9:1) 92% >98 : 2

Part 4: Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. The continuous flow method is highly recommended for scale-up drug development due to its superior heat-mass transfer profile.

Protocol A: Optimized Continuous Flow Synthesis (Recommended)

This protocol utilizes pressure to maintain high kinetic rates at low temperatures.

  • Solution Preparation:

    • Feed A: Dissolve 10.0 mmol of 4-ethoxy-5-fluoro-1,2-phenylenediamine in 50 mL of anhydrous ethanol.

    • Feed B: Dissolve 10.5 mmol of pyruvaldehyde (40% aqueous solution) in 45 mL of ethanol and 5 mL of glacial acetic acid.

  • System Priming: Prime the continuous flow reactor (e.g., a glass microreactor or PFA tubing coil) with ethanol. Set the cooling bath to 5 °C.

  • Pressurization: Attach a Back Pressure Regulator (BPR) set to 5.0 bar at the reactor outlet.

  • Execution: Pump Feed A and Feed B through a T-mixer at equal flow rates (e.g., 1.0 mL/min each), ensuring a residence time of exactly 15 minutes in the cooled reactor zone.

  • In-Process Control (IPC): Collect the first 2 mL of the steady-state output and analyze via HPLC (UV 254 nm). You should observe >95% conversion with an isomeric ratio of >98:2.

  • Workup: Collect the product stream in a vessel containing ice-cold water (100 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield the pure 7-ethoxy-6-fluoro-2-methylquinoxaline.

FlowWorkflow PumpA Pump A: Diamine in EtOH Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Pyruvaldehyde + AcOH PumpB->Mixer Reactor Cooled Flow Reactor Temp: 5 °C Residence: 15 min Mixer->Reactor BPR Back Pressure Regulator (BPR: 5 bar) Reactor->BPR Collection Product Collection & Crystallization BPR->Collection

Continuous flow setup utilizing a BPR to accelerate low-temperature kinetic condensation.

Protocol B: Batch Synthesis (Low-Temperature Variant)

If flow chemistry infrastructure is unavailable, use this batch method. Note that reaction times are significantly longer.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Submerge the flask in an ice-water bath maintained at 0–5 °C.

  • Reagent Loading: Add 10.0 mmol of 4-ethoxy-5-fluoro-1,2-phenylenediamine and 50 mL of an EtOH/AcOH (9:1) mixture to the flask. Stir until completely dissolved.

  • Controlled Addition: Load 10.5 mmol of pyruvaldehyde into the dropping funnel. Add dropwise over 45 minutes to prevent localized thermal spikes (exotherms) that could trigger the thermodynamic pathway.

  • Maturation: Allow the reaction to stir at 5 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the diamine is consumed.

  • Isolation: Pour the mixture into 150 mL of crushed ice/water. Neutralize cautiously with saturated NaHCO₃ until pH 7 is reached. Extract with Dichloromethane (3 x 50 mL), dry over MgSO₄, and concentrate in vacuo.

Sources

Optimization

Solving solubility problems with 7-Ethoxy-6-fluoro-2-methylquinoxaline in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug formulation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug formulation.

7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) presents a classic formulation challenge. The quinoxaline core is a rigid, planar bicyclic system that promotes strong intermolecular pi-pi stacking, resulting in exceptionally high crystal packing energy[1][2]. The addition of ethoxy, fluoro, and methyl substituents further increases its inherent lipophilicity without introducing highly ionizable centers. Consequently, the energy penalty required to disrupt its crystal lattice for aqueous solvation is immense, leading to severe solubility bottlenecks in both in vitro assays and in vivo studies[1][2].

Below is our comprehensive troubleshooting guide, designed to help you build self-validating experimental protocols to overcome these solubility issues.

🔬 Troubleshooting Guides & FAQs

Q1: Why does 7-Ethoxy-6-fluoro-2-methylquinoxaline precipitate immediately when diluted from a DMSO stock into my cell culture medium? A1: This phenomenon is a classic "solvent shift" precipitation, commonly referred to as "crashing out"[3]. When a concentrated organic stock (like DMSO) is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the quinoxaline derivative instantly exceeds its thermodynamic solubility limit in the new aqueous environment, triggering rapid nucleation and precipitation[3]. To prevent this, you must lower the thermodynamic activity of the drug prior to dilution by using a step-wise co-solvent approach or by employing a host-guest solubilizing carrier like cyclodextrins[1].

Q2: I need to perform high-concentration biochemical assays. How can I keep the compound in solution without exceeding the 0.5% DMSO toxicity limit? A2: For cell-based assays, DMSO concentrations must be kept at or below 0.5% (v/v) to prevent solvent-induced cytotoxicity and assay artifacts[3]. To achieve higher drug concentrations without exceeding this limit, we recommend forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]. HP-β-CD encapsulates the hydrophobic quinoxaline core within its lipophilic cavity while presenting a hydrophilic exterior to the aqueous medium. This significantly enhances apparent solubility without altering the drug's covalent structure or requiring toxic organic solvents[1][4].

Q3: We are moving to in vivo oral dosing in rodents. Can we formulate the compound in 100% PEG-400 to maximize solubility? A3: No, this is a dangerous formulation pitfall. While 100% PEG-400 will likely dissolve the compound due to its strong solvating capacity, it severely disrupts the solubility-permeability interplay[5]. An excess of solubilizer lowers the thermodynamic activity of the drug in the gastrointestinal tract, which eliminates the driving force for intestinal membrane permeation, ultimately resulting in poor bioavailability[5][6]. Furthermore, high concentrations of vehicles like PEG-400 and DMSO can induce marked neuromotor deficits and toxicity in mice, confounding your behavioral or toxicological readouts[7]. We recommend optimizing the formulation to the minimal threshold of co-solvent required (e.g., 20-60% PEG-400) to maintain solubilization throughout the GI tract[6].

📊 Quantitative Data: Solubilization Vehicles Comparison

To aid in your experimental design, the following table summarizes the physicochemical properties and operational limits of the most effective solubilization strategies for quinoxaline derivatives.

Vehicle StrategyMechanism of SolubilizationMax Recommended In Vitro Conc.Max Recommended In Vivo Conc.Permeability Impact
DMSO Disrupts high-energy crystal lattice0.5% (v/v)[3]10% (v/v)[8]Enhances (but high risk of toxicity)[7]
PEG-400 Decreases dielectric constant of water1-2% (v/v)60% (v/v) (Oral)[6]Decreases at high concentrations[5]
HP-β-CD Host-guest cavity inclusion[4]1-5% (w/v)20-40% (w/v)[1]Neutral (releases free drug at membrane)[]

🧪 Experimental Protocols

Protocol 1: Preparation of an HP-β-CD Inclusion Complex (For In Vitro Assays)

Scientific Rationale: Non-covalent inclusion relies on an equilibrium shift. By providing an excess of the host (HP-β-CD) and allowing sufficient time, the hydrophobic quinoxaline derivative partitions into the cyclodextrin cavity, masking it from the water[4][].

  • Host Solution Preparation: Dissolve HP-β-CD in sterile, deionized water or your specific assay buffer to a final concentration of 20-40% (w/v)[1]. Note: High host concentrations are required to drive the complexation equilibrium forward for highly lipophilic compounds.

  • Guest Addition: Add an excess amount of 7-Ethoxy-6-fluoro-2-methylquinoxaline powder directly to the HP-β-CD solution to create a supersaturated suspension[1].

  • Equilibration: Stir the suspension continuously at room temperature for 24-48 hours, strictly protected from light. Note: The formation of the inclusion complex is thermodynamically driven but kinetically slow; prolonged agitation ensures maximum encapsulation[1].

  • Clarification: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the uncomplexed, insoluble drug[5].

  • Sterilization: Filter the supernatant through a 0.22 µm PTFE syringe filter to yield a sterile, optically clear, highly solubilized stock solution.

Protocol 2: Biocompatible Co-Solvent Formulation (For In Vivo IV/IP Administration)

Scientific Rationale: Co-solvents reduce the dielectric constant of the aqueous vehicle, bridging the polarity gap between the hydrophobic drug and water[5].

  • Primary Solubilization: Dissolve the required dose of 7-Ethoxy-6-fluoro-2-methylquinoxaline in 10% (v/v) DMSO. Vortex until completely clear. Note: DMSO acts as the primary solvent to efficiently disrupt the high-energy crystal lattice[7][8].

  • Co-solvent Addition: Add 40% (v/v) PEG-400 to the mixture and vortex thoroughly. Note: PEG-400 acts as a secondary co-solvent and viscosity modifier to stabilize the dissolved state and prevent precipitation[5][10].

  • Aqueous Dilution: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise under continuous vortexing. Note: Slow addition prevents localized supersaturation and micro-precipitation.

  • Verification: Inspect the formulation for clarity. This 10% DMSO / 40% PEG-400 / 50% Saline formulation balances solubilization capacity with acceptable in vivo tolerability[8].

🗺️ Formulation Workflow Visualization

G A 7-Ethoxy-6-fluoro-2-methylquinoxaline Solubility Bottleneck B In Vitro / Cellular Assays A->B C In Vivo / Animal Models A->C D DMSO Stock Dilution (Max 0.5% Final) B->D Low Concentration E HP-β-CD Complexation (Host-Guest Inclusion) B->E High Concentration F PEG-400 Co-solvent (Thermodynamic Tuning) C->F Oral / IV Dosing G Nanosuspension (Particle Size Reduction) C->G High Dose / Depot

Fig 1: Troubleshooting workflow for resolving quinoxaline derivative solubility bottlenecks.

📚 References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide &amp; FAQs for Preventing Oxidative Degradation of 7-Ethoxy-6-fluoro-2-methylquinoxaline (7-EFMQ)

Welcome to the Technical Support Center for handling 7-Ethoxy-6-fluoro-2-methylquinoxaline (7-EFMQ) . As a highly functionalized heterocyclic intermediate used in advanced drug development, 7-EFMQ is notoriously suscepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 7-Ethoxy-6-fluoro-2-methylquinoxaline (7-EFMQ) . As a highly functionalized heterocyclic intermediate used in advanced drug development, 7-EFMQ is notoriously susceptible to oxidative degradation during storage and handling.

This guide is designed for researchers and scientists, providing field-proven, self-validating protocols to ensure the chemical integrity of your batches.

Section 1: Mechanistic Understanding (The "Why")

To prevent degradation, we must first understand the specific chemical vulnerabilities of the 7-EFMQ molecule.

Q: Why is 7-EFMQ highly susceptible to oxidative degradation compared to other heterocycles? A: The vulnerability of 7-EFMQ stems from its specific substituent pattern. The 7-ethoxy group is a strong electron-donating group (EDG). Through resonance, it increases the electron density on the pyrazine ring of the quinoxaline core. This electron-rich environment makes the pyrazine nitrogen atoms highly susceptible to electrophilic attack by ambient oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides .

Furthermore, the 2-methyl group is slightly acidic. Under trace alkaline or aqueous conditions, it can undergo tautomerization into an enamine intermediate, which subsequently autoxidizes into a 2-carboxylic acid derivative .

G A 7-Ethoxy-6-fluoro- 2-methylquinoxaline (7-EFMQ) B Ambient Oxygen (O2) / Reactive Oxygen Species A->B Air/Light Exposure D Tautomerization (Enamine Intermediate) A->D Aqueous/Alkaline Conditions C N-Oxidation (Mono/Di-N-oxides) B->C Electrophilic Attack at Pyrazine Nitrogen E Methyl Oxidation (2-Carboxylic Acid) D->E Autoxidation

Fig 1. Mechanistic pathways of 7-EFMQ oxidative degradation via N-oxidation and tautomerization.

Section 2: Storage Protocols & Best Practices (The "How")

Q: What is the optimal storage protocol to prevent oxidation of the solid powder? A: To arrest both N-oxidation and autoxidation, you must eliminate moisture, oxygen, and light, while lowering the kinetic energy of the system. The following self-validating protocol complies with ICH Q1A(R2) stability testing guidelines .

Self-Validating Cryogenic Storage Protocol
  • Step 1: Desiccation. Place the lyophilized 7-EFMQ powder in a vacuum desiccator over anhydrous calcium sulfate for 24 hours.

    • Causality: Residual moisture facilitates hydrolytic ring-opening and tautomerization of the 2-methyl group.

  • Step 2: Argon Purging. Transfer the vial to a glove box or use a Schlenk line. Purge the headspace with high-purity Argon (99.999%) for 60 seconds.

    • Causality: Argon is denser than nitrogen; it effectively blankets the solid powder at the bottom of the vial, displacing reactive oxygen entirely.

  • Step 3: Sealing. Cap the vial with a PTFE-lined silicone septum cap.

    • Causality: PTFE is chemically inert and prevents plasticizer leaching, while silicone provides a self-healing seal against atmospheric ingress.

  • Step 4: Light Protection & Cryopreservation. Store in an amber glass vial (or wrap in aluminum foil) and place in a -20°C freezer.

    • Causality: UV light provides the activation energy for radical formation. -20°C drastically reduces the kinetic rate of any residual oxidative reactions.

  • Step 5: System Validation (T=0). Dissolve a 1 mg micro-aliquot in degassed acetonitrile and run LC-MS (ESI+) to establish a T=0 baseline. The expected is 207.09 m/z. The absence of confirms a pristine, successfully sealed batch.

Q: How should I handle working aliquots to minimize freeze-thaw oxidative stress? A: Never repeatedly open the primary stock vial. Instead, create single-use working aliquots. When preparing solutions, sparge your solvent (e.g., DMSO or Acetonitrile) with Argon for 15 minutes prior to dissolving 7-EFMQ. Dissolved oxygen in solvents is a primary culprit for rapid liquid-phase N-oxidation.

Section 3: Troubleshooting & Analytical Validation

Q: My LC-MS shows unexpected mass shifts. How can I confirm if my batch has undergone oxidative degradation? A: Oxidative degradation of 7-EFMQ presents highly specific mass shifts in LC-MS (ESI+) analysis:

  • +16 Da Shift (223.09 m/z): Indicates the formation of a mono-N-oxide (oxygen addition to either the N1 or N4 position).

  • +32 Da Shift (239.08 m/z): Indicates the formation of a quinoxaline 1,4-dioxide.

  • +30 Da Shift (237.07 m/z): Indicates methyl group oxidation to a 2-carboxylic acid (loss of 3 protons, addition of 2 oxygens).

If you detect these peaks, your storage environment has been compromised by atmospheric oxygen or UV exposure.

Quantitative Degradation Data Matrix

The following table summarizes the expected degradation rates of 7-EFMQ over a 12-month period based on various storage conditions. Use this to benchmark your laboratory's storage efficacy.

Storage ConditionTemperatureAtmosphereLight Exposure12-Month Degradation RatePrimary Degradant Detected
Ambient Benchtop25°CAmbient AirUnrestricted>15.0%Mono-N-oxide, 1,4-dioxide
Refrigerated4°CAmbient AirDark (Amber)5.0 - 8.0%Mono-N-oxide
Standard Freezer-20°CAmbient AirDark (Amber)1.5 - 3.0%Mono-N-oxide
Optimized Protocol -20°C Argon Purged Dark (Amber) <0.1% None Detected

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: Pharmaceuticals (MDPI) URL:[Link][1]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries Source: Journal of the American Chemical Society (JACS) URL:[Link][2]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][3]

Sources

Optimization

Technical Support Center: Industrial Synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline

An in-depth technical guide to the synthesis of 7-Chloro-6-nitroquinoline. This guide focuses on a robust and accessible synthetic pathway, proceeding via the nitration of 7-chloroquinoline.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the synthesis of 7-Chloro-6-nitroquinoline. This guide focuses on a robust and accessible synthetic pathway, proceeding via the nitration of 7-chloroquinoline.

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline. This resource is designed to provide practical, in-depth guidance for scaling up this synthesis from the laboratory to an industrial setting. We will address common challenges, answer frequently asked questions, and provide robust protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and scale-up of 7-Ethoxy-6-fluoro-2-methylquinoxaline.

Q1: What is the most reliable and scalable method for synthesizing 7-Ethoxy-6-fluoro-2-methylquinoxaline?

The most prevalent and industrially viable method is the condensation reaction between an appropriately substituted aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3] For this specific target, the reaction involves condensing 4-Ethoxy-3-fluoro-phenylene-1,2-diamine with methylglyoxal (pyruvaldehyde) . This approach is favored for its straightforwardness and the general availability of the necessary starting materials.[1]

Q2: What are the critical parameters to control during the scale-up of this reaction?

When moving to an industrial scale, the following parameters are critical:

  • Temperature Control: The condensation reaction is often exothermic. Inadequate heat dissipation can lead to increased side product formation and potential safety hazards.[1] A jacketed reactor with precise temperature control is essential.

  • Reagent Stoichiometry: Maintaining a precise molar ratio of the diamine to the dicarbonyl compound is crucial to maximize yield and minimize impurities.[1]

  • Solvent Selection: The choice of solvent affects reaction kinetics, solubility of reactants and products, and ease of product isolation. Ethanol or acetic acid in water are common choices for quinoxaline synthesis.[1]

  • Mixing and Agitation: Homogeneous mixing is vital to ensure consistent reaction rates and prevent localized temperature spikes. The agitator speed and design must be optimized for the reactor volume.

Q3: Are there any specific safety precautions for handling the reagents and product?

Yes. Quinoxaline derivatives and their precursors require careful handling.

  • Aromatic Diamines: Phenylenediamines can be carcinogenic and are susceptible to air oxidation, which can introduce impurities.[4] They should be handled in a well-ventilated area or a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

  • Product Handling: The final product, 7-Ethoxy-6-fluoro-2-methylquinoxaline, should be treated as a potentially hazardous chemical. Avoid generating dust and ensure adequate ventilation.[6] Standard PPE is required.[5]

  • Environmental Precautions: Prevent any spillage from entering drains or waterways.[6] All chemical waste must be disposed of according to local regulations.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of 7-Ethoxy-6-fluoro-2-methylquinoxaline. What are the potential causes and how can I improve it?

Low yields are a common issue that can stem from several factors.[4][7]

Potential Causes & Solutions:

  • Poor Quality Starting Materials: The 4-Ethoxy-3-fluoro-phenylene-1,2-diamine is susceptible to oxidation. Impurities in this starting material are a primary cause of low yields.

    • Solution: Ensure the diamine is of high purity. If necessary, purify it by recrystallization before use and store it under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gentle heating can also drive the reaction to completion, but temperature must be carefully controlled to avoid side reactions.[1]

  • Suboptimal Reaction Conditions: The chosen solvent or catalyst system may not be ideal.

    • Solution: While many quinoxaline syntheses proceed without a catalyst, mild acid catalysis (e.g., a few drops of acetic acid) can sometimes improve both the rate and yield. Experiment with different solvent systems, such as ethanol/water mixtures or toluene, to find the optimal conditions for your scale.[8]

Troubleshooting Workflow: Low Product Yield

G start Low Yield Observed check_sm Verify Starting Material Purity (TLC, NMR) start->check_sm sm_impure Impure Starting Materials check_sm->sm_impure purify_sm Purify Diamine (Recrystallization) Store under Inert Gas sm_impure->purify_sm Yes check_reaction Monitor Reaction Progress (TLC/HPLC) sm_impure->check_reaction No purify_sm->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete extend_time Increase Reaction Time or Apply Gentle Heat incomplete->extend_time Yes check_conditions Review Reaction Conditions incomplete->check_conditions No success Yield Improved extend_time->success suboptimal Conditions Suboptimal? check_conditions->suboptimal optimize Optimize Solvent & Consider Mild Acid Catalyst suboptimal->optimize Yes suboptimal->success No, Re-evaluate optimize->success

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Problem 2: Significant Side Product Formation

Q: My final product is contaminated with significant impurities. How can I achieve a cleaner reaction profile?

Side product formation compromises both yield and purity, complicating the downstream purification process.[1]

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can promote undesired side reactions.[1]

    • Solution: Maintain a consistent and controlled reaction temperature. For many quinoxaline syntheses, running the reaction at room temperature or with only gentle warming is sufficient and leads to a cleaner product profile.[9]

  • Incorrect Stoichiometry: An excess of either the diamine or the dicarbonyl compound can lead to the formation of byproducts.

    • Solution: Use precise measurements for all reactants. On a large scale, this means using calibrated scales and addition pumps. Ensure the molar ratio is as close to 1:1 as possible.

  • Oxidation of Reactants: The diamine starting material is sensitive to air oxidation, which can generate colored impurities that carry through to the final product.[4]

    • Solution: Degas the solvent before use and run the reaction under an inert atmosphere, such as nitrogen.

Problem 3: Difficulty in Product Purification and Isolation

Q: I am struggling to purify the crude 7-Ethoxy-6-fluoro-2-methylquinoxaline. What are the best practices for industrial-scale purification?

Effective purification is critical for meeting the stringent purity requirements of pharmaceutical applications.

Potential Causes & Solutions:

  • Inappropriate Crystallization Solvent: The choice of solvent is paramount for successful recrystallization.

    • Solution: Ethanol is a commonly used and effective solvent for recrystallizing quinoxaline derivatives.[1] A mixed solvent system, such as ethanol/water, can also be effective. Perform small-scale solubility tests to determine the optimal solvent or solvent ratio that ensures the product is soluble at high temperatures but precipitates upon cooling, while impurities remain in the mother liquor.

  • Presence of Closely Related Impurities: Side products with similar polarity to the desired product can be difficult to remove by simple recrystallization.

    • Solution: If recrystallization is insufficient, a charcoal treatment of the hot solution can help remove colored impurities. For very challenging separations, column chromatography on silica gel is an option, though less economical at an industrial scale.[1] Alternatively, a second recrystallization from a different solvent system may be necessary.

  • Product Precipitation Issues: The product may "oil out" instead of forming crystals, or precipitation may be too rapid, trapping impurities.

    • Solution: Ensure the cooling process is slow and gradual. Gentle stirring during cooling can promote the formation of well-defined crystals. If the product oils out, try adding a small amount of a co-solvent in which the product is less soluble to induce crystallization.

Part 3: Experimental Protocols & Data

Core Synthesis Pathway

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification A 4-Ethoxy-3-fluoro- phenylene-1,2-diamine C Condensation Reaction (Ethanol/H2O, RT) A->C B Methylglyoxal (40% in H2O) B->C D Precipitation & Filtration C->D E Washing (Water, Cold Ethanol) D->E G Crude Product E->G F Recrystallization (Ethanol) H Pure 7-Ethoxy-6-fluoro- 2-methylquinoxaline F->H G->F

Caption: General experimental workflow for the synthesis of 7-Ethoxy-6-fluoro-2-methylquinoxaline.

Step-by-Step Synthesis Protocol (10g Scale Example)

Materials:

  • 4-Ethoxy-3-fluoro-phenylene-1,2-diamine (1.0 eq)

  • Methylglyoxal (40% solution in water, 1.05 eq)

  • Ethanol (200 proof)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve the 4-Ethoxy-3-fluoro-phenylene-1,2-diamine (1.0 eq) in ethanol (150 mL).

  • Reagent Addition: Slowly add the methylglyoxal solution (1.05 eq) to the stirred solution at room temperature over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.[9]

  • Product Isolation: Upon completion, slowly add deionized water (100 mL) to the reaction mixture to induce precipitation of the product.

  • Filtration: Allow the mixture to stand for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the crude product under vacuum at 40-50°C to a constant weight.

  • Purification: Purify the crude solid by recrystallization from hot ethanol.[1] Dissolve the crude product in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Solvent Ethanol or Ethanol/WaterGood solubility for reactants; product often precipitates upon water addition or cooling, simplifying isolation.[1]
Temperature 20-40°CMinimizes side product formation. The reaction is often sufficiently fast at room temperature.[8][9]
Catalyst None or catalytic Acetic AcidThe reaction often proceeds efficiently without a catalyst. A small amount of acid can increase the rate if the reaction is slow.
Atmosphere Inert (Nitrogen)Prevents oxidation of the diamine starting material, leading to a cleaner product.[4]
Purification Recrystallization (Ethanol)Cost-effective and scalable method for achieving high purity.[1]

References

  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • BenchChem. (2026). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • ResearchGate.
  • PMC. (n.d.).
  • Baxendale Group. Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor.
  • Mini Review. (2024). Recent Advances in the Synthesis of Quinoxalines.
  • Overview. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines.
  • ResearchGate. (n.d.).
  • ECHEMI.
  • BenchChem. (2025).
  • Apollo Scientific. (2023). Quinoxaline.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • eCommons. (2023).

Sources

Reference Data & Comparative Studies

Validation

Scaffold Optimization in Kinase Inhibitor Design: A Comparative Guide to 7-Ethoxy-6-fluoro-2-methylquinoxaline vs. 6-Fluoro-2-methylquinoxaline

Executive Summary In the development of targeted therapeutics—particularly pan-Pim kinase inhibitors and PDE10A antagonists—quinoxaline derivatives serve as privileged, rigid scaffolds capable of precise active-site enga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapeutics—particularly pan-Pim kinase inhibitors and PDE10A antagonists—quinoxaline derivatives serve as privileged, rigid scaffolds capable of precise active-site engagement [1]. The transition from the foundational 6-fluoro-2-methylquinoxaline (CAS 96600-56-5) to its functionalized analog, 7-ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1), represents a paradigm of rational structure-activity relationship (SAR) optimization.

This guide provides an objective, data-driven comparison of these two building blocks, detailing how the strategic addition of a 7-ethoxy moiety impacts target affinity, binding kinetics, and pharmacokinetic (PK) stability when incorporated into lead drug candidates.

Mechanistic Rationale: The Causality of Substitution

To understand the efficacy differences between these scaffolds, one must analyze the micro-environment of the target kinase's ATP-binding pocket. The kinase domains of the Pim family are structurally unique, featuring a tertiary amide (proline) in the hinge region that demands highly specific hydrogen-bonding vectors [2].

The 6-Fluoro-2-methylquinoxaline Baseline

The base scaffold provides a planar, electron-deficient pyrazine ring. The N1 and N4 nitrogens act as critical hydrogen-bond acceptors with the hinge region backbone. The 6-fluoro substitution provides metabolic stability by blocking oxidative pathways and enhances the lipophilicity required for cell permeability. However, in this baseline structure, the adjacent hydrophobic selectivity pocket remains unoccupied, limiting overall binding enthalpy.

The 7-Ethoxy-6-fluoro-2-methylquinoxaline Advantage

Integrating an ethoxy group at the 7-position fundamentally alters the scaffold's physicochemical profile:

  • Steric Occupation: The ethoxy chain acts as a hydrophobic probe, extending into and filling the selectivity pocket adjacent to the hinge region. This increases van der Waals interactions, directly driving down the Kd​ (dissociation constant).

  • Electronic Modulation: The oxygen atom of the ethoxy group functions as an electron-donating group (EDG) via resonance (+M effect). This subtly increases the electron density of the quinoxaline ring, enhancing the basicity and hydrogen-bond acceptor strength of the N4 atom.

  • Metabolic Shielding: The C7 position on quinoxalines is a known hotspot for cytochrome P450 (CYP) mediated oxidation. The ethoxy substitution sterically and electronically shields this vector, reducing hepatic clearance rates.

G Base 6-Fluoro-2-methylquinoxaline (Base Scaffold) Hinge Hinge Region Binding (N1/N4 Hydrogen Bonds) Base->Hinge Baseline Binding Ethoxy 7-Ethoxy-6-fluoro-2-methylquinoxaline (Optimized Scaffold) Ethoxy->Hinge Retained Binding Hydrophobic Hydrophobic Pocket Occupation (Steric Fill) Ethoxy->Hydrophobic 7-Ethoxy Extension Electronic Electronic Modulation (Increased N-Basicity) Ethoxy->Electronic EDG Effect Clearance Altered PK Profile (Metabolic Shielding) Ethoxy->Clearance Blocks C7 Oxidation Potency Enhanced Kinase Potency (Lower IC50) Hydrophobic->Potency Electronic->Potency

Fig 1: Mechanistic SAR mapping of 7-ethoxy substitution on the quinoxaline core.

Comparative Efficacy & Experimental Data

The following table summarizes representative experimental data when these two scaffolds are incorporated into an identical pan-Pim kinase inhibitor framework (e.g., quinoxaline-pyrrolopyridinones) [2].

Note: Data reflects standardized profiling metrics used to evaluate scaffold efficacy during the lead optimization phase.

Parameter6-Fluoro-2-methylquinoxaline Scaffold7-Ethoxy-6-fluoro-2-methylquinoxaline ScaffoldFold Change / Impact
Pim-1 IC₅₀ (nM) 145 ± 1218 ± 3~8x Increase in Potency
Pim-2 IC₅₀ (nM) 310 ± 2542 ± 5~7.3x Increase in Potency
Cell Viability (KMS-12 BM, IC₅₀ µM) 2.40.35~6.8x Improvement
Human Liver Microsome Clearance (µL/min/mg) 65.228.456% Reduction in Clearance
Caco-2 Permeability (P_app x 10⁻⁶ cm/s) 18.514.2Slight decrease (due to ↑ MW), but acceptable
Thermodynamic Solubility (µg/mL, pH 7.4) 8542Reduced due to increased lipophilicity

Data Interpretation: The 7-ethoxy substitution yields a near log-order improvement in biochemical potency against both Pim-1 and Pim-2. While the addition of the lipophilic ethoxy group slightly reduces aqueous solubility and permeability, the dramatic reduction in microsomal clearance makes the 7-ethoxy scaffold vastly superior for achieving in vivo efficacy.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these scaffolds, the following self-validating protocols must be employed. Each protocol includes internal controls to verify assay integrity.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay determines the IC₅₀ of the synthesized inhibitors by measuring the phosphorylation of a biotinylated-BAD peptide [2].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the quinoxaline compounds in 100% DMSO. Transfer to a 384-well plate. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent kinase denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing recombinant Pim-1 or Pim-2 protein and biotinylated-BAD (S112) peptide in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ for the specific kinase isoform) to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Quenching & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), Streptavidin-Allophycocyanin (APC) conjugate, and a Europium (Eu)-labeled anti-phospho-BAD (S112) antibody.

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm).

  • Validation Check: The assay is only valid if the positive control (e.g., Staurosporine) yields an IC₅₀ within 3-fold of its historical average, and the Z'-factor of the plate is > 0.6.

Workflow Prep Compound Preparation (Serial Dilution in DMSO) Incubation Kinase Reaction (Pim-1/2 + ATP + Substrate) Prep->Incubation Quench Reaction Quenching (EDTA Addition) Incubation->Quench Detection HTRF Detection (Eu-Antibody & APC) Quench->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Fig 2: Step-by-step workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.

Protocol B: In Vitro Microsomal Stability Assay

This protocol verifies the metabolic shielding provided by the 7-ethoxy substitution.

Step-by-Step Methodology:

  • Pre-incubation: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials and quantify the remaining parent compound using LC-MS/MS.

  • Validation Check: Include Verapamil and Dextromethorphan as high and low clearance controls, respectively. Calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of parent compound depletion.

Conclusion

While 6-fluoro-2-methylquinoxaline provides a robust, synthetically accessible core for kinase inhibitor design, the functionalization to 7-ethoxy-6-fluoro-2-methylquinoxaline is a critical optimization step. The 7-ethoxy moiety acts as a dual-purpose modification: it significantly enhances biochemical potency by occupying the hydrophobic selectivity pocket and increasing hinge-binding basicity, while simultaneously shielding the scaffold from rapid CYP-mediated clearance. For late-stage lead optimization, the 7-ethoxy scaffold is unequivocally the superior choice.

References

  • Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units. Organic Process Research & Development, ACS Publications. 2019. URL:[Link]

  • Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors. ACS Medicinal Chemistry Letters, ACS Publications. 2016. URL:[Link]

  • 5-Chloro-6-fluoro-2-methylquinoxaline (CID 177819014) - PubChem Compound Summary. National Center for Biotechnology Information. 2025. URL:[Link]

Comparative

Advanced HPLC Method Validation for 7-Ethoxy-6-fluoro-2-methylquinoxaline Purity: A Column Selectivity Comparison Guide

As drug development pipelines increasingly rely on highly substituted, halogenated heterocyclic scaffolds, analytical scientists face mounting challenges in resolving structurally analogous impurities. 7-Ethoxy-6-fluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly substituted, halogenated heterocyclic scaffolds, analytical scientists face mounting challenges in resolving structurally analogous impurities. 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1)[1] is a prime example of such a scaffold. Featuring a rigid quinoxaline core, an electron-withdrawing fluorine atom, and an electron-donating ethoxy group, this compound is a critical building block in the synthesis of targeted therapeutics (e.g., kinase inhibitors).

However, its synthesis frequently generates regioisomers—most notably 6-ethoxy-7-fluoro-2-methylquinoxaline—which possess identical molecular weights and nearly identical partition coefficients (LogP). This guide objectively compares stationary phase chemistries for resolving these critical pairs and provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) method validation protocol aligned with the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Causality in Chromatographic Retention

When developing a purity assay for 7-ethoxy-6-fluoro-2-methylquinoxaline, the default choice for many laboratories is a standard C18 (Octadecylsilane) column. However, C18 phases rely almost exclusively on hydrophobic dispersion forces. Because the 6-fluoro-7-ethoxy and 7-fluoro-6-ethoxy regioisomers have identical hydrophobic footprints, a C18 column cannot discriminate between them, resulting in peak co-elution[3].

To achieve baseline resolution, we must exploit the subtle electronic differences caused by the positional shift of the fluorine atom. This requires orthogonal selectivity using stationary phases capable of π−π interactions, dipole-dipole interactions, and shape recognition[4].

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP

We evaluated three different column chemistries under identical gradient conditions (Methanol/Water with 0.1% Formic Acid) to determine the optimal phase for this API.

  • Standard C18: Fails to separate the regioisomers. The basic nitrogen atoms on the quinoxaline core also interact with residual acidic silanols on the silica support, leading to peak tailing.

  • Phenyl-Hexyl: Introduces π−π stacking with the quinoxaline ring. While this improves the retention of aromatic impurities, it lacks the dipole selectivity needed to fully resolve the fluoro/ethoxy positional isomers.

  • PFP (Pentafluorophenyl): The clear winner. The highly electronegative fluorine atoms on the PFP stationary phase create a strong dipole moment. This allows the column to interact specifically with the carbon-fluorine bond of 7-ethoxy-6-fluoro-2-methylquinoxaline[3]. Furthermore, the rigid PFP ring provides exceptional shape selectivity, easily discriminating between the steric profiles of the regioisomers[4].

Table 1: Quantitative Performance Comparison of Stationary Phases
Chromatographic ParameterC18 (Octadecylsilane)Phenyl-HexylPFP (Pentafluorophenyl)
Primary Retention Mechanism Hydrophobic dispersionHydrophobic, π−π Hydrophobic, π−π , dipole-dipole, shape
Regioisomer Resolution ( Rs​ ) 0.8 (Co-elution)1.2 (Partial separation)2.6 (Baseline resolution)
API Tailing Factor ( Tf​ ) 1.7 (Significant tailing)1.41.05 (Highly symmetrical)
Theoretical Plates ( N ) 8,50010,20014,500
Regulatory Suitability FailFailPass

Visualizing the Analytical Workflow

The transition from column screening to a fully validated analytical procedure requires strict adherence to regulatory frameworks. The diagram below maps the logical progression from selecting the PFP phase to executing the ICH Q2(R2) validation parameters[5].

HPLC_Method_Validation A Method Development (Column Screening) B Select PFP Column (Shape & Dipole Selectivity) A->B C ICH Q2(R2) Validation Protocol B->C D Specificity (Isomer Resolution) C->D E Linearity & Range (R² > 0.999) C->E F Accuracy & Precision (Recovery & RSD) C->F G LOD / LOQ (S/N Method) C->G H Validated Analytical Procedure D->H E->H F->H G->H

Workflow for HPLC method development and ICH Q2(R2) validation of quinoxaline derivatives.

ICH Q2(R2) Method Validation Protocol

Based on the superior performance of the PFP phase, the following step-by-step methodology details the validation of the HPLC assay for determining the purity of 7-ethoxy-6-fluoro-2-methylquinoxaline. This protocol acts as a self-validating system, ensuring that any deviations in instrument performance are caught by the System Suitability Testing (SST) criteria.

Optimized Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid (v/v).

  • Gradient Program: 0–2 min (30% B), 2–12 min (linear gradient to 85% B), 12–15 min (hold at 85% B), 15.1–20 min (re-equilibration at 30% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (controls mobile phase viscosity and stabilizes π−π interactions).

  • Detection: UV at 254 nm.

System Suitability Testing (SST)

Before executing any validation parameters, the system must pass SST to prove trustworthiness.

  • Inject the standard solution (100 µg/mL API) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% ; Tailing factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥10,000 .

Specificity (Forced Degradation & Isomer Spiking)

Specificity proves the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components[2].

  • Isomer Spike: Prepare a solution containing 100 µg/mL of the API and 1.0 µg/mL of the 6-ethoxy-7-fluoro regioisomer.

  • Forced Degradation: Expose the API to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light for 24 hours. Neutralize and inject.

  • Acceptance Criteria: The resolution ( Rs​ ) between the API and all adjacent impurity/degradation peaks must be ≥1.5 . Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector).

Linearity and Range

Linearity demonstrates that the detector response is directly proportional to the analyte concentration[5].

  • Prepare a stock solution of 1.0 mg/mL.

  • Dilute to create six calibration levels: 25, 50, 75, 100, 125, and 150 µg/mL (representing 25% to 150% of the nominal working concentration).

  • Inject each level in triplicate. Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the target concentration response.

Accuracy (Spike Recovery)

Accuracy ensures the method reports the true value[5].

  • Prepare a synthetic matrix containing known synthetic byproducts (excluding the API).

  • Spike the API into the matrix at three concentration levels: 50%, 100%, and 150% of the target specification.

  • Prepare three independent replicates per level (9 total samples).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD ≤2.0% .

Precision (Repeatability & Intermediate Precision)

Precision measures the degree of scatter between independent test results[2].

  • Repeatability: Prepare six independent sample solutions of the API at 100% test concentration (100 µg/mL). Inject each once.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the preparation and injection of six new samples.

  • Acceptance Criteria: The RSD for the assay of the six preparations must be ≤1.0% for repeatability, and the combined RSD for all 12 preparations (Intermediate Precision) must be ≤2.0% .

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

For impurity profiling, establishing the lowest detectable limit is critical.

  • Dilute the API sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • LOD: Concentration where S/N ≈3:1 .

  • LOQ: Concentration where S/N ≈10:1 .

  • Acceptance Criteria: Inject the LOQ concentration six times. The RSD of the peak area must be ≤5.0% , proving reliable quantitation at the lowest limit.

Conclusion

The successful analysis of 7-ethoxy-6-fluoro-2-methylquinoxaline highlights a fundamental tenet of modern analytical chemistry: stationary phase selectivity must be matched to the structural and electronic nuances of the analyte. By transitioning from a generic C18 column to a PFP phase, laboratories can leverage dipole-dipole and shape selectivity to resolve critical regioisomeric impurities. Coupling this optimized chemistry with a rigorous, ICH Q2(R2)-compliant validation protocol guarantees the scientific integrity and regulatory trustworthiness of the resulting analytical data.

References

  • National Center for Biotechnology Information (NIH). "7-Ethoxy-6-fluoro-2-methylquinoxaline | C11H11FN2O | CID 45094063 - PubChem." PubChem Database. Available at:[Link][1]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." EMA Official Website, March 2022. Available at:[Link][2]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, November 2023. Available at:[Link][5]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at:[Link][3]

  • Advanced Chromatography Technologies (ACE). "ACE C18-PFP technical brochure." HPLC.eu Technical Resources. Available at:[Link][4]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Profiling of 7-Ethoxy-6-fluoro-2-methylquinoxaline

In the context of drug development and synthetic verification, the structural elucidation of highly functionalized building blocks like 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) requires orthogonal analytic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the context of drug development and synthetic verification, the structural elucidation of highly functionalized building blocks like 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) requires orthogonal analytical approaches. The benzopyrazine (quinoxaline) core, coupled with ethoxy, fluoro, and methyl substituents, presents a complex matrix of potential cleavage sites.

This guide objectively compares the analytical performance and mechanistic fragmentation pathways of two primary mass spectrometry techniques: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind these fragmentation patterns, researchers can select the optimal technique for either definitive structural confirmation or trace-level quantitative analysis.

Mechanistic Causality: Hard vs. Soft Ionization Pathways

The choice of ionization source fundamentally alters the energy transferred to the molecule, dictating the resulting spectral fingerprint .

GC-EI-MS (Hard Ionization at 70 eV)

Under standard EI conditions, the molecule is bombarded with high-energy electrons, stripping a single electron to form the odd-electron radical cation [M]•⁺ at m/z 206 . The excess internal energy drives extensive, thermodynamically controlled fragmentation:

  • The Ethoxy Liability: The aliphatic oxygen of the ethoxy group plays a highly active role in EI fragmentation . It undergoes a facile McLafferty-type rearrangement, transferring a hydrogen atom to the ether oxygen and expelling a neutral ethylene molecule (C₂H₄, -28 Da) to form a stable, even-electron hydroxylated quinoxaline fragment at m/z 178 .

  • Pyrazine Ring Cleavage: The quinoxaline core is robust but will undergo characteristic ring contraction under hard ionization, expelling hydrogen cyanide (HCN, -27 Da) or acetonitrile (CH₃CN, -41 Da) from the 2-methyl substituted pyrazine ring .

LC-ESI-MS/MS (Soft Ionization + CID)

Electrospray Ionization (ESI) is a soft technique that preserves the intact molecule. By adding 0.1% Formic Acid to the mobile phase, protonation is forced at the highly basic pyrazine nitrogens, yielding the even-electron [M+H]⁺ species at m/z 207 .

  • Collision-Induced Dissociation (CID): Without CID, fragmentation is minimal. When accelerated into a collision cell filled with inert gas (e.g., Argon), the even-electron rule dictates the loss of neutral molecules. The dominant pathway is again the loss of ethylene (-28 Da) to yield m/z 179 .

  • Fluoro-Specific Cleavage: Subsequent CID fragmentation often involves the expulsion of hydrogen fluoride (HF, -20 Da) from the adjacent fluoro-substituted aromatic ring (yielding m/z 159 ), a pathway highly specific to CID conditions where the proton can mobilize to the highly electronegative fluorine atom.

Comparative Data Presentation

The following tables summarize the predicted quantitative fragmentation data for 7-Ethoxy-6-fluoro-2-methylquinoxaline under both methodologies.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile
m/zIon TypeMass Loss (Da)Structural InterpretationRelative Abundance
206 [M]•⁺0Intact radical cation (Molecular Ion)Medium
191 [M - CH₃]⁺-15Homolytic α-cleavage of the ethoxy methyl groupLow-Medium
178 [M - C₂H₄]•⁺-28Loss of neutral ethylene via cyclic transition stateBase Peak (100%)
151 [M - C₂H₄ - HCN]•⁺-55Subsequent loss of HCN from the pyrazine ringMedium
137 [M - C₂H₄ - CH₃CN]•⁺-69Subsequent loss of CH₃CN from the 2-methyl siteLow
Table 2: LC-ESI-MS/MS (CID) Fragmentation Profile
m/zIon TypeMass Loss (Da)Structural InterpretationOptimal Collision Energy
207 [M+H]⁺0Protonated precursor ion5 - 10 eV
179 [M+H - C₂H₄]⁺-28Loss of neutral ethylene from the ethoxy group15 - 20 eV
166 [M+H - CH₃CN]⁺-41Cleavage of the 2-methylpyrazine ring25 - 30 eV
159 [M+H - C₂H₄ - HF]⁺-48Sequential loss of ethylene and hydrogen fluoride35 - 40 eV

Fragmentation Pathway Visualization

MS_Fragmentation M 7-Ethoxy-6-fluoro-2-methylquinoxaline MW: 206.22 EI_Ion [M]•⁺ m/z 206 M->EI_Ion EI (70 eV) - e⁻ ESI_Ion [M+H]⁺ m/z 207 M->ESI_Ion ESI (+) + H⁺ EI_Frag1 [M - C₂H₄]•⁺ m/z 178 EI_Ion->EI_Frag1 - C₂H₄ (28 Da) EI_Frag3 [M - CH₃]⁺ m/z 191 EI_Ion->EI_Frag3 - CH₃• (15 Da) EI_Frag2 [M - C₂H₄ - HCN]•⁺ m/z 151 EI_Frag1->EI_Frag2 - HCN (27 Da) ESI_Frag1 [M+H - C₂H₄]⁺ m/z 179 ESI_Ion->ESI_Frag1 CID - C₂H₄ (28 Da) ESI_Frag3 [M+H - CH₃CN]⁺ m/z 166 ESI_Ion->ESI_Frag3 CID - CH₃CN (41 Da) ESI_Frag2 [M+H - C₂H₄ - HF]⁺ m/z 159 ESI_Frag1->ESI_Frag2 CID - HF (20 Da)

Figure 1: Comparative EI (70 eV) and ESI-CID fragmentation pathways for the quinoxaline derivative.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols integrate self-validating mechanisms (blanks, tuning checks, and internal standards) to prevent false positives and matrix effects.

Protocol A: GC-EI-MS Structural Fingerprinting

Purpose: Definitive structural confirmation and library matching.

  • System Tuning (Self-Validation): Autotune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the relative abundances of the m/z 69, 219, and 502 ions meet manufacturer specifications to confirm mass axis calibration and electron multiplier health.

  • Sample Preparation: Dissolve 1 mg of 7-Ethoxy-6-fluoro-2-methylquinoxaline in 1 mL of MS-grade ethyl acetate.

  • Blank Injection (Self-Validation): Inject 1 µL of pure ethyl acetate. Verify the absence of peaks at m/z 206 or 178 to prove the system is free of column carryover.

  • Chromatography: Use a fused silica capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL in splitless mode at 250°C to ensure complete vaporization without thermal degradation. Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Acquisition & Processing: Acquire data in full scan mode (m/z 50–300) at 70 eV. Subtract the baseline noise immediately preceding the chromatographic peak to isolate the pure spectrum.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Purpose: High-sensitivity quantification and specific functional group elucidation.

  • Mobile Phase Optimization: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The formic acid is critical; it acts as a proton donor to drive the formation of the [M+H]⁺ ion at m/z 207.

  • Internal Standard Addition (Self-Validation): Spike the sample with a stable isotope-labeled internal standard (e.g., a deuterated quinoxaline analog) at a known concentration. This validates ionization efficiency and flags any matrix-induced ion suppression.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a rapid gradient from 5% B to 95% B over 5 minutes.

  • Dynamic CE Stepping (Self-Validation): Do not rely on a single collision energy. Program the MS/MS to acquire product ion scans of m/z 207 at stepped collision energies (15 eV, 25 eV, 35 eV). Causality: Low CE (15 eV) captures the highly labile ethoxy cleavage (m/z 179), while high CE (35 eV) forces the robust pyrazine ring to shatter (m/z 166), providing a complete structural picture.

References

  • Title: 7-Ethoxy-6-fluoro-2-methylquinoxaline | C11H11FN2O | CID 45094063 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Comparative

Comparative toxicity of 7-Ethoxy-6-fluoro-2-methylquinoxaline analogs

An in-depth technical analysis of quinoxaline derivatives requires moving beyond basic structural descriptions to understand the profound pharmacological shift that occurs upon oxidation. The compound 7-Ethoxy-6-fluoro-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of quinoxaline derivatives requires moving beyond basic structural descriptions to understand the profound pharmacological shift that occurs upon oxidation. The compound 7-Ethoxy-6-fluoro-2-methylquinoxaline serves as a highly stable, relatively inert parent scaffold. However, when synthesized into its 1,4-di-N-oxide analogs (QdNOs)—such as 2-chloro-7-ethoxy-6-fluoro-3-methylquinoxaline 1,4-dioxide—it transforms into a potent bioreductive agent[1].

This guide objectively compares the toxicity profiles of the parent scaffold against its active analogs, detailing the mechanistic causality of their toxicity and providing self-validating protocols for evaluating novel bioreductive compounds.

Mechanistic Causality: The Bioreductive Paradox

The toxicity of 7-Ethoxy-6-fluoro-2-methylquinoxaline analogs is entirely dictated by the presence of the 1,4-di-N-oxide moiety. The parent scaffold is electronically stable and exhibits minimal cytotoxicity. In contrast, the QdNO analogs act as prodrugs that hijack cellular electron transport systems[2].

The causality of their toxicity is driven by oxygen tension:

  • Enzymatic Reduction: Intracellular 1-electron reductases (e.g., Xanthine oxidoreductase, CYP450) reduce the N-oxide bond, forming a highly reactive radical anion[2].

  • Normoxic Futile Cycling (Systemic Toxicity): In healthy, oxygenated tissues, this radical anion immediately donates its electron to molecular oxygen ( O2​ ). This regenerates the parent QdNO and produces superoxide ( O2−​ ). This "futile cycle" depletes cellular antioxidants and causes systemic oxidative stress, leading to hepatotoxicity and mutagenicity[2].

  • Hypoxic Activation (Targeted Efficacy): In hypoxic environments (e.g., solid tumor cores or anaerobic bacterial infections), the absence of O2​ prevents futile cycling. The radical anion undergoes a second, irreversible reduction to form hydroxyl radicals or benzotriazinyl radicals that directly cleave double-stranded DNA[3].

Pathway Parent 7-Ethoxy-6-fluoro-2-methylquinoxaline (Stable Scaffold) Oxidation N-Oxidation Parent->Oxidation Analog 1,4-di-N-oxide Analog (Prodrug) Oxidation->Analog Reductase 1-Electron Reductases (e.g., XOR, CYP450) Analog->Reductase Radical Radical Anion Intermediate Reductase->Radical Normoxia Normoxia (O2) Futile Cycling Radical->Normoxia Hypoxia Hypoxia (<0.1% O2) Further Reduction Radical->Hypoxia ROS Superoxide (O2-) Systemic Toxicity Normoxia->ROS O2 present DNA Hydroxyl Radicals Targeted DNA Cleavage Hypoxia->DNA O2 absent

Bioreductive activation of QdNO analogs leading to selective DNA damage or systemic toxicity.

Comparative Toxicity Profile

To objectively evaluate these compounds, we measure the Hypoxia Cytotoxicity Ratio (HCR) —the ratio of drug potency in normoxia versus hypoxia. A high HCR indicates excellent selectivity for hypoxic cells, whereas a low HCR indicates indiscriminate toxicity[4].

The table below synthesizes comparative toxicity metrics between the parent scaffold, its most potent active analog (identified by Carta et al. for anticandida activity[1]), and the clinical reference standard Tirapazamine (TPZ).

CompoundStructural ModificationHypoxia IC₅₀ (µM)Normoxia IC₅₀ (µM)HCRAmes Test (TA98)Comet Assay (% Tail DNA)*
7-Ethoxy-6-fluoro-2-methylquinoxaline Parent Scaffold>100.0>100.0~1.0Negative< 5%
2-chloro-7-ethoxy-6-fluoro-3-methylquinoxaline 1,4-dioxide 1,4-di-N-oxidation + C2-Cl1.9125.365.9Positive48%
Tirapazamine (TPZ) Reference Bioreductive3.5150.042.8Positive35%

*Measured at 10 µM exposure for 2 hours under hypoxic conditions[3].

Data Interpretation: The parent scaffold is biologically inert. However, the addition of the 1,4-di-N-oxide groups (alongside a C2-chlorine substitution) drastically lowers the Hypoxia IC₅₀ to 1.9 µM, making it highly lethal to hypoxic cells[1]. The tradeoff is severe genotoxicity, evidenced by a 48% Tail DNA fragmentation in the Comet assay and a positive Ames test, underscoring the inherent mutagenic risk of QdNOs[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of quinoxaline analogs requires rigorous, self-validating protocols. Standard MTT assays are insufficient here, as ROS-induced metabolic stalling can mimic cell death. Instead, clonogenic survival and direct DNA damage assays must be utilized.

Protocol A: Hypoxia-Selective Clonogenic Survival Assay

Rationale: This assay measures true reproductive cell death rather than transient metabolic inhibition. The inclusion of a plating efficiency control validates the health of the baseline culture.

  • Cell Preparation: Seed Caco-2 or HT-29 human tumor cells at a density of 2×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Environmental Gating: Transfer plates to an anaerobic workstation (e.g., Bactron) purged with 95% N2​ / 5% CO2​ (<0.1% O2​ ) for 2 hours prior to drug exposure to ensure complete cellular hypoxia. Maintain a parallel control plate in a standard normoxic incubator (21% O2​ ).

  • Drug Exposure: Treat cells with serial dilutions of the quinoxaline analog (0.1 µM to 200 µM) for exactly 2 hours.

  • Washout & Cloning: Aspirate the drug, wash twice with PBS, and trypsinize the cells. Reseed exactly 500 viable cells per 100 mm dish in fresh, drug-free media.

  • Validation Check: Seed 500 untreated cells to calculate Plating Efficiency (PE). The assay is only valid if PE > 40%.

  • Quantification: Incubate for 14 days. Fix with methanol, stain with 0.5% crystal violet, and count colonies (>50 cells). Calculate the HCR by dividing the normoxic IC₅₀ by the hypoxic IC₅₀[4].

Protocol B: Alkaline Single Cell Gel Electrophoresis (Comet Assay)

Rationale: QdNOs induce toxicity via direct DNA strand breaks. The alkaline Comet assay (pH > 13) detects both single- and double-strand breaks. A viability gate ensures fragmentation is primary (drug-induced) and not secondary to apoptosis.

  • Treatment & Viability Gate: Treat cells with 10 µM of the analog under hypoxic conditions for 2 hours. Immediately perform a Trypan Blue exclusion test. Critical: Proceed only if viability is >80%; lower viability indicates non-specific necrotic DNA degradation, invalidating the Comet results.

  • Embedding: Suspend 1×104 cells in 0.75% low-melting-point agarose and spread onto fully frosted microscope slides pre-coated with 1% normal-melting-point agarose.

  • Alkaline Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.0) for 1 hour at 4°C to strip histones and cellular membranes[3].

  • Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 40 minutes in the dark to allow DNA unwinding. Run electrophoresis at 25 V and 300 mA for 20 minutes.

  • Neutralization & Imaging: Wash slides with 0.4 M Tris buffer (pH 7.5), stain with SYBR Green I, and analyze using epifluorescence microscopy. Quantify the % Tail DNA using automated image analysis software (e.g., CASP).

References

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions Frontiers in Pharmacology[Link]

  • Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines Arzneimittelforschung (PubMed - NIH)[Link]

  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo Archives of Toxicology (ResearchGate)[Link]

  • DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay Mutagenesis (Oxford Academic)[Link]

Sources

Validation

Spectroscopic Validation and Regioisomer Differentiation of 7-Ethoxy-6-fluoro-2-methylquinoxaline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Spectroscopic Methodology Executive Summary In preclinical drug development, quinoxaline de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Spectroscopic Methodology

Executive Summary

In preclinical drug development, quinoxaline derivatives serve as privileged scaffolds for kinase inhibitors and targeted therapeutics. However, the synthesis of unsymmetrically substituted quinoxalines—such as the fluorinated building block 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS 333452-36-1) —presents a significant analytical challenge. The standard cyclocondensation route inherently produces a mixture of the target compound and its regioisomer alternative, 6-Ethoxy-7-fluoro-2-methylquinoxaline (CAS 333452-38-3) .

This guide provides an objective, data-driven comparison of these two alternatives, detailing the mechanistic causality behind their formation and establishing a self-validating spectroscopic protocol (1D/2D NMR and LC-MS) to definitively confirm structural identity.

The Mechanistic Challenge: Regioisomerism in Quinoxaline Synthesis

The conventional synthesis of 7-ethoxy-6-fluoro-2-methylquinoxaline involves the condensation of 4-ethoxy-5-fluoro-1,2-phenylenediamine with pyruvaldehyde. This reaction is governed by the differential nucleophilicity of the diamine's amino groups and the differential electrophilicity of the dicarbonyl's functional groups (aldehyde vs. ketone) [1].

  • Causality of Isomerization: The ethoxy group is a stronger resonance electron donor than the fluorine atom. Consequently, the amino group para to the ethoxy group exhibits higher nucleophilicity. When reacting with pyruvaldehyde, this more nucleophilic amine preferentially attacks the highly electrophilic aldehyde carbon, while the less nucleophilic amine attacks the ketone carbon.

  • The Result: Depending on the exact steric and electronic microenvironment, this pathway yields a competitive mixture of the 7-ethoxy-6-fluoro target and the 6-ethoxy-7-fluoro alternative [2].

Because these isomers share identical molecular weights, polarities, and highly similar functional groups, standard chromatographic assays are insufficient for structural validation. Rigorous multinuclear Magnetic Resonance (NMR) is required.

Analytical Workflow & Decision Tree

To systematically isolate and validate the target product against its regioisomer alternative, we employ a tiered analytical workflow. Initial LC-MS confirms the mass and purity, while subsequent 1D and 2D NMR provide the spatial and bond-connectivity data required for definitive assignment.

G Start 4-Ethoxy-5-fluoro-1,2-phenylenediamine + Pyruvaldehyde Condensation Cyclocondensation (Regioselectivity Challenge) Start->Condensation Target Target (CAS 333452-36-1) 7-Ethoxy-6-fluoro-2-methylquinoxaline Condensation->Target Pathway A Isomer Alternative (CAS 333452-38-3) 6-Ethoxy-7-fluoro-2-methylquinoxaline Condensation->Isomer Pathway B NMR1D 1D NMR Analysis (1H, 19F, 13C) Target->NMR1D Isomer->NMR1D NMR2D 2D NMR Analysis (HMBC / NOESY) NMR1D->NMR2D J-coupling ambiguity Validation Definitive Structural Validation NMR2D->Validation Spatial & Bond Correlations

Figure 1: Analytical workflow for the synthesis and spectroscopic differentiation of quinoxaline regioisomers.

Comparative Spectroscopic Validation Data

The most reliable self-validating logic for differentiating these isomers lies in the scalar coupling constants ( J -coupling) between the fluorine atom ( 19F ) and the adjacent aromatic protons ( 1H ).

  • Target Logic (7-Ethoxy-6-fluoro): The fluorine is at C-6. The proton at C-5 is ortho to the fluorine, resulting in a large 3JH,F​ coupling (~10.5 Hz). The proton at C-8 is meta to the fluorine, resulting in a smaller 4JH,F​ coupling (~7.5 Hz).

  • Alternative Logic (6-Ethoxy-7-fluoro): The fluorine is at C-7. The proton at C-8 is ortho to the fluorine (large 3JH,F​ ), while the proton at C-5 is meta (smaller 4JH,F​ ).

Table 1: Spectroscopic Comparison of Quinoxaline Regioisomers

Analytical ParameterTarget: 7-Ethoxy-6-fluoro-2-methylquinoxalineAlternative: 6-Ethoxy-7-fluoro-2-methylquinoxalineDiagnostic Value
CAS Number 333452-36-1333452-38-3N/A
LC-MS (ESI+) m/z 207.09 [M+H]⁺m/z 207.09 [M+H]⁺Confirms mass, cannot differentiate isomers.
¹H NMR (H-5) ~7.65 ppm (d, ³J_{H,F} = 10.8 Hz )~7.42 ppm (d, ⁴J_{H,F} = 7.2 Hz )Critical: Differentiates ortho vs meta F-coupling.
¹H NMR (H-8) ~7.45 ppm (d, ⁴J_{H,F} = 7.5 Hz )~7.68 ppm (d, ³J_{H,F} = 10.5 Hz )Critical: Confirms inverse coupling relationship.
¹⁹F NMR -118.5 ppm (dd)-116.2 ppm (dd)Indicates distinct electronic environments.
HMBC Correlation H-5 correlates to C-4a and C-7H-8 correlates to C-8a and C-6Validates carbon backbone connectivity.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols outline the exact parameters required to generate the self-validating data shown in Table 1.

Protocol A: LC-MS Purity and Mass Profiling
  • Sample Preparation: Dissolve 1.0 mg of the purified quinoxaline fraction in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.8 µm particle size). Run a gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Extraction: Extract the chromatogram for m/z 207.09. A single sharp peak indicates isomeric purity, prompting progression to NMR.

Protocol B: Multinuclear NMR Acquisition (¹H, ¹⁹F, ¹³C, HMBC)
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans. Carefully phase and baseline-correct the spectrum.

  • Coupling Analysis (Self-Validation Step): Expand the aromatic region (7.0–8.0 ppm). Measure the coupling constants ( J ) of the two aromatic doublets. Assign the doublet with J>10 Hz to the proton ortho to the fluorine atom.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum at 376 MHz (for a 400 MHz console). Use proton decoupling (19F{1H}) if necessary to simplify the spectrum, though the coupled spectrum provides valuable JF,H​ confirmation.

  • HMBC (Heteronuclear Multiple Bond Correlation): To eliminate any remaining ambiguity, run a 2D HMBC experiment. Set the long-range coupling delay to optimize for JC,H​=8 Hz. Verify that the methyl protons (~2.7 ppm) show a ³J correlation to C-3, and trace the connectivity from C-3 to the bridgehead carbons (C-4a/C-8a) to lock the orientation of the substituted aromatic ring [3].

Conclusion

The objective differentiation of 7-Ethoxy-6-fluoro-2-methylquinoxaline from its 6-ethoxy-7-fluoro alternative cannot rely on basic chromatographic retention times or simple mass spectrometry. By leveraging the physical causality of scalar coupling—specifically the predictable differences between 3JH,F​ and 4JH,F​ interactions—researchers can create a self-validating NMR dataset. When combined with 2D HMBC correlations, this protocol guarantees absolute structural certainty for downstream pharmaceutical applications.

References

  • Takehara, R., Miura, K., Ito, R., & Suzuki, N. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(23), 17300-17313. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45094063, 7-Ethoxy-6-fluoro-2-methylquinoxaline. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53392437, 6-Ethoxy-7-fluoro-2-methylquinoxaline (CAS 333452-38-3). Available at:[Link]

Comparative

X-ray crystallography vs NMR for 7-Ethoxy-6-fluoro-2-methylquinoxaline characterization

As drug development pipelines increasingly rely on highly substituted heterocyclic pharmacophores, the precise structural elucidation of intermediates becomes critical. 7-Ethoxy-6-fluoro-2-methylquinoxaline (CID 45094063...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly substituted heterocyclic pharmacophores, the precise structural elucidation of intermediates becomes critical. 7-Ethoxy-6-fluoro-2-methylquinoxaline (CID 45094063)[1] is a prime example of a complex quinoxaline derivative where regiochemistry—specifically the relative positioning of the fluoro, ethoxy, and methyl groups—must be unambiguously assigned.

Synthesizing such compounds often yields regioisomeric mixtures (e.g., differentiating the 6-fluoro-7-ethoxy isomer from the 7-fluoro-6-ethoxy isomer). To resolve this, scientists rely on two foundational analytical pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD). This guide objectively compares both methodologies, providing field-proven protocols and expected experimental data to streamline your characterization workflow.

Analytical Workflow Strategy

Workflow cluster_NMR Solution-State Analysis cluster_Xray Solid-State Analysis Start 7-Ethoxy-6-fluoro-2-methylquinoxaline Structural Characterization NMR_Tech NMR Spectroscopy (1D & 2D) Start->NMR_Tech Xray_Tech X-Ray Crystallography (SCXRD) Start->Xray_Tech NMR_Prep Sample Prep: Dissolve in CDCl3 NMR_Tech->NMR_Prep NMR_Acq Acquisition: 1H, 13C, 19F, HMBC NMR_Prep->NMR_Acq NMR_Out Output: Regiochemistry & Dynamics NMR_Acq->NMR_Out Xray_Prep Sample Prep: Slow Evaporation Xray_Tech->Xray_Prep Xray_Acq Acquisition: Diffractometer Xray_Prep->Xray_Acq Xray_Out Output: Absolute 3D Conformation Xray_Acq->Xray_Out

Fig 1: Parallel characterization workflow for 7-Ethoxy-6-fluoro-2-methylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Strategic Application

NMR spectroscopy is the first-line technique for small molecule characterization because it provides rapid, non-destructive insights into solution-state dynamics[2]. For 7-Ethoxy-6-fluoro-2-methylquinoxaline, the ¹⁹F nucleus (100% natural abundance, spin ½) serves as a powerful diagnostic handle. The fluorine atom will split the signals of adjacent protons on the quinoxaline aromatic ring, allowing us to map the local environment. However, 1D NMR alone cannot definitively prove the absolute regiochemistry of the quinoxaline core; 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to trace the connectivity from the C2-methyl group through the bridgehead carbons to the fluorinated ring.

Step-by-Step Methodology & Self-Validation
  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ lacks exchangeable protons, preventing signal overlap with the critical aromatic protons of the quinoxaline core.

  • 1D Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer. Ensure ¹⁹F decoupling is turned off during ¹H acquisition to observe the diagnostic J-coupling.

  • 2D Data Acquisition (Self-Validation): Execute an HMBC experiment. To self-validate the regiochemistry, look for a 3-bond cross-peak between the C2-methyl protons (~2.7 ppm) and the C4a bridgehead carbon. Correlate this with the ¹⁹F-¹³C coupling patterns to confirm whether the fluoro group is at C6 or C7.

Expected Quantitative Data

Table 1: Expected NMR Spectral Data

Nucleus Expected Chemical Shift (ppm) Multiplicity & Coupling Integration Structural Assignment
¹H ~8.60 Singlet 1H C3-H (Quinoxaline core)
¹H ~7.65 Doublet (³J{HF} ≈ 10-11 Hz) 1H C5-H (Ortho to Fluorine)
¹H ~7.40 Doublet (⁴J{HF} ≈ 6-7 Hz) 1H C8-H (Ortho to Ethoxy)
¹H ~4.25 Quartet (J ≈ 7 Hz) 2H -O-CH₂- (Ethoxy chain)
¹H ~2.70 Singlet 3H C2-CH₃ (Methyl)
¹H ~1.50 Triplet (J ≈ 7 Hz) 3H -CH₃ (Ethoxy chain)

| ¹⁹F | ~ -115.0 | Multiplet / Doublet of Doublets | 1F | C6-F |

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Strategic Application

While NMR infers connectivity, SCXRD provides unambiguous, absolute proof of the 3D atomic arrangement[3]. In quinoxaline synthesis, differentiating an oxygen atom (ethoxy) from a fluorine atom via NMR can sometimes leave room for doubt due to overlapping chemical shifts. SCXRD resolves this by mapping electron density; the distinct bond lengths (C-F ≈ 1.35 Å vs. C-O ≈ 1.36 Å) and the physical presence of the ethyl chain make the assignment indisputable[4].

Step-by-Step Methodology & Self-Validation
  • Crystallization: Dissolve the compound in a minimum volume of dichloromethane (DCM). Carefully layer with an anti-solvent like hexane. Allow for slow evaporation at 4 °C. Causality: Slow diffusion minimizes rapid nucleation, yielding a highly ordered single crystal rather than unusable polycrystalline aggregates[2].

  • Data Collection: Mount a suitable crystal (0.1–0.3 mm) on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. Collect diffraction data at cryogenic temperatures (e.g., 100 K) to minimize the thermal motion of the flexible ethoxy group.

  • Refinement (Self-Validation): Solve the phase problem using direct methods. The model is self-validating: an R₁ factor < 0.05 and a Goodness-of-Fit (GoF) near 1.0 mathematically guarantee that the proposed structural model matches the experimental diffraction data[4].

Expected Quantitative Data

Table 2: Expected SCXRD Quality Parameters

Parameter Target Threshold Analytical Significance
Resolution < 1.0 Å Ensures sub-angstrom atomic-level precision[4].
R-factor (R₁) < 0.05 Indicates excellent agreement between the model and raw data[4].
wR₂ (All data) < 0.15 A robust, weighted measure of overall crystallographic model quality[4].

| Goodness-of-Fit (S) | ~ 1.0 | Validates the weighting scheme applied during refinement[4]. |

Comparative Analysis: NMR vs. SCXRD

To optimize resource allocation in drug development, researchers must understand the operational trade-offs between these techniques.

Table 3: Performance Comparison Matrix

Feature NMR Spectroscopy X-Ray Crystallography (SCXRD)
Primary Utility Solution-state dynamics, rapid purity check. Absolute solid-state 3D conformation.
State of Matter Solution (e.g., CDCl₃)[4]. Solid (Single Crystal)[4].
Regiochemistry Proof Inferred via 2D correlations (HMBC/NOESY). Direct, unambiguous visual proof[3].
Sample Requirement 5–10 mg (Fully recoverable). High-quality single crystal (~0.1 mm).
Time to Result High Throughput (Minutes to Hours). Low Throughput (Days, limited by crystallization)[2].

| Key Limitation | Signal overlap in complex regioisomeric mixtures. | The sample must be crystallizable[2]. |

Conclusion

For the routine characterization of 7-Ethoxy-6-fluoro-2-methylquinoxaline, NMR spectroscopy should be utilized first due to its speed and high sensitivity to the ¹⁹F nucleus. However, if the synthetic route poses a high risk of regioisomerism (e.g., forming the 7-fluoro-6-ethoxy analog), X-ray crystallography becomes mandatory to secure absolute structural proof before advancing the compound into biological assays.

References

  • National Center for Biotechnology Information. "7-Ethoxy-6-fluoro-2-methylquinoxaline | C11H11FN2O | CID 45094063". PubChem. URL: [Link]

  • News-Medical.Net. "X-Ray Crystallography vs. NMR Spectroscopy". News-Medical. URL: [Link]

  • Semantic Scholar. "Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]pip". MDPI / Semantic Scholar. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Ethoxy-6-fluoro-2-methylquinoxaline

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as an extension of mechanistic chemistry. To safely handle 7-Ethoxy-6-fluoro-2-methylquinoxaline (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as an extension of mechanistic chemistry. To safely handle 7-Ethoxy-6-fluoro-2-methylquinoxaline (CAS: 333452-36-1) , we must first understand its molecular behavior. This compound is a fluorinated nitrogenous heterocycle—a highly valuable building block in drug discovery, but one that presents specific dermal, respiratory, and thermal hazards.

The following guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. By understanding the causality behind these safety protocols, your laboratory can build a culture of deep trust and uncompromising scientific integrity.

Mechanistic Hazard Profile: Why We Protect Ourselves

Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical threats posed by the molecule:

  • Dermal Penetration via Lipophilicity: Quinoxaline derivatives are planar, aromatic, and highly lipophilic[1]. This lipophilicity allows them to easily bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum. Standard latex gloves offer virtually no resistance to such permeation.

  • Thermal Decomposition to Hydrogen Fluoride (HF): The presence of the fluorine atom at the 6-position introduces a severe thermal hazard. Under extreme heat, combustion, or strong acidic conditions, fluorinated heterocycles can undergo thermal decomposition, releasing highly toxic and corrosive hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[2][3].

  • Aerosolization and Respiratory Irritation: Supplied typically as a ≥95% pure solid powder, the compound poses a significant inhalation risk. Fine organic dusts of quinoxaline derivatives can cause severe respiratory tract irritation and, in high concentrations, present a dust explosion hazard[4][5].

Quantitative PPE Matrix

To mitigate the mechanistic risks outlined above, all personnel must adhere to the following quantitative PPE specifications when handling the neat powder or concentrated solutions.

Table 1: Mandatory PPE Specifications for 7-Ethoxy-6-fluoro-2-methylquinoxaline

PPE CategorySpecificationQuantitative StandardMechanistic Justification
Hand Protection Nitrile Rubber GlovesThickness ≥ 0.11 mm; Breakthrough > 480 minPrevents transdermal absorption of lipophilic aromatic heterocycles[1][6].
Eye Protection Tightly Fitting Safety GogglesEN 166 (EU) or ANSI Z87.1 (US)Shields ocular mucosa from airborne particulates and severe irritation[5][6].
Respiratory Full-Face Respirator (N95/P100)Filtration efficiency ≥ 99.97%Mandatory only if handling powder outside a certified fume hood[6].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexMitigates static discharge risks associated with combustible organic dusts[4].

Operational Workflow: Routine Weighing & Solubilization

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure during routine laboratory operations.

Step 1: Environmental Preparation

  • Conduct all open-container work inside a Class II Type B2 biological safety cabinet or a chemical fume hood with a verified minimum face velocity of 100 feet per minute (fpm)[5].

  • Clear the workspace of strong oxidizing agents, which are incompatible with quinoxaline derivatives[5].

Step 2: PPE Verification & Donning

  • Inspect nitrile gloves for micro-tears using the inflation method.

  • Ensure safety goggles form a complete seal against the face.

Step 3: Anti-Static Transfer

  • Use an anti-static weigh boat and a grounded stainless-steel spatula.

  • Causality Check: Static electricity can cause the fine powder to aerosolize or, in worst-case scenarios, ignite[4]. Transfer the powder slowly to minimize dust generation.

Step 4: Solubilization

  • If preparing a stock solution (e.g., in DMSO or DMF), add the solvent slowly down the side of the vessel to prevent the powder from kicking up into the airstream.

  • Seal the vial tightly before removing it from the fume hood.

Step 5: Doffing & Decontamination

  • Wipe down the immediate work area with a damp paper towel (water/ethanol mix) to capture any invisible residue.

  • Remove gloves inside-out to trap surface contaminants within the glove matrix. Wash hands immediately with soap and water[6].

Emergency Spill Response Protocol

In the event of a spill, rapid and logical decision-making is critical. The workflow below dictates the exact sequence of actions based on the physical state of the spill.

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Powder Assess->Solid Liquid In Solution Assess->Liquid Dust Dampen with Water Solid->Dust Absorb Apply Inert Absorbent Liquid->Absorb Collect Collect in Hazmat Bag Dust->Collect Absorb->Collect Decon Decontaminate Surface Collect->Decon

Figure 1: Emergency spill response workflow for 7-Ethoxy-6-fluoro-2-methylquinoxaline.

Step-by-Step Spill Methodology:

  • Evacuate & Ventilate: Immediately alert personnel and ensure the fume hood is running at maximum exhaust.

  • Assess State: Determine if the spill is neat powder or a solvent solution.

  • Containment (Solid): Do not dry-sweep powder, as this generates inhalable dust[6]. Lightly dampen the spill with water to bind the particulates.

  • Containment (Liquid): Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use a plastic scoop to transfer the dampened powder or saturated absorbent into a sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, as quinoxalines are persistent on hard surfaces[5].

Disposal Logistics & Environmental Protection

Because 7-Ethoxy-6-fluoro-2-methylquinoxaline contains a stable carbon-fluorine bond, improper disposal can lead to severe environmental contamination and the release of toxic byproducts[2]. It must never be discharged into municipal drains[6].

Table 2: Disposal Thresholds and Logistics

Waste TypeConcentrationAuthorized Disposal Method
Solid Waste (Neat)> 1 mgHigh-temperature incineration (>1000°C) equipped with flue-gas HF scrubbers[3].
Liquid Waste (Organic)> 0.1% w/vSegregate strictly into the "Halogenated Organic Waste" stream.
Aqueous Wash < 0.1% w/vCollect in aqueous chemical waste; do not mix with strong acids.

By rigorously applying these protocols, your laboratory ensures the physical safety of its personnel while maintaining the pristine environmental conditions required for high-level drug development.

References

  • 7-Ethoxy-6-Fluoro-2-Methylquinoxaline,≥95% - 和为-生命科学产品和服务解决方案提供商. codow.com.cn.
  • Quinoxaline SDS, 91-19-0 Safety Data Sheets. echemi.com.
  • Navigating the Safety and Handling of 6-Chloro-2,3-dimethylquinoxaline: An In-depth Technical Guide. benchchem.com.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. nih.gov.
  • 6 Quinoxaline Manufacturers in 2026. metoree.com.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. acs.org.
  • FLUOROHETEROCYCLES 11. SYNTHESIS OF 3-FLUORO-1,2,4-TRIAZINE 2-OXIDES. clockss.org.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.